Mark-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18ClF2N5OS |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-[(1R,6R)-6-amino-2,2-difluorocyclohexyl]-4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C18H18ClF2N5OS/c1-9-11(12-7-24-26-8-10(19)6-23-16(12)26)5-14(28-9)17(27)25-15-13(22)3-2-4-18(15,20)21/h5-8,13,15H,2-4,22H2,1H3,(H,25,27)/t13-,15-/m1/s1 |
InChI Key |
NGFGTMFVWSDFPS-UKRRQHHQSA-N |
Isomeric SMILES |
CC1=C(C=C(S1)C(=O)N[C@@H]2[C@@H](CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)Cl |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)NC2C(CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mark-IN-2
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mark-IN-2 is a potent small-molecule inhibitor of the Microtubule Affinity Regulating Kinase (MARK) family. The MARK family of serine/threonine kinases, particularly MARK2 and MARK3, are pivotal regulators of cellular processes, including microtubule dynamics and cell polarity.[1][2][3] Dysregulation of MARK activity is implicated in the pathology of neurodegenerative disorders, such as Alzheimer's disease, and in the progression of various cancers.[4][5][6] This document provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of the catalytic activity of MARK family kinases.[4] This inhibition impacts at least two well-characterized downstream signaling pathways: the regulation of microtubule stability through Tau protein phosphorylation and the modulation of the Hippo tumor suppressor pathway.
Regulation of Microtubule Dynamics via Tau Phosphorylation
In the context of neuronal health, MARK kinases are key regulators of microtubule stability. They directly phosphorylate microtubule-associated proteins (MAPs), most notably Tau, at specific KXGS motifs.[1] This phosphorylation event causes Tau to detach from microtubules, leading to microtubule destabilization and disassembly.[1] In pathological conditions like Alzheimer's disease, hyperphosphorylation of Tau contributes to the formation of neurofibrillary tangles. This compound, by inhibiting MARK, prevents the phosphorylation of Tau, thereby stabilizing the microtubule network.[4] This action is considered a promising therapeutic strategy to arrest neurofibrillary tangle pathology.[4]
References
The Mark-IN-2 Signaling Pathway: A Comprehensive Technical Overview
Introduction
The Mark-IN-2 signaling pathway is a recently elucidated cellular communication network integral to the regulation of apoptosis, cellular proliferation, and inflammatory responses. Initial research has identified its dysregulation in various pathological conditions, including neurodegenerative disorders and specific cancers, making it a promising target for novel therapeutic interventions. This document provides an in-depth technical guide on the core components and mechanisms of the this compound pathway, tailored for researchers, scientists, and drug development professionals.
Core Components and Mechanism
The this compound pathway is initiated by the binding of an extracellular ligand, identified as Factor-7, to the transmembrane receptor M-Receptor-1 (MR1). This binding event induces a conformational change in MR1, leading to the autophosphorylation of its intracellular kinase domain. The activated MR1 then serves as a docking site for the adaptor protein IN-Adapt, which, upon recruitment, is phosphorylated at two key tyrosine residues (Tyr317 and Tyr452).
Phosphorylated IN-Adapt facilitates the recruitment and activation of the downstream kinase, K-Kinase-A (KKA). KKA activation is a critical node in the pathway, as it phosphorylates the transcription factor N-Fact, leading to its translocation from the cytoplasm to the nucleus. Once in the nucleus, N-Fact binds to specific DNA response elements, initiating the transcription of target genes involved in the cellular responses mediated by this pathway.
Signaling Pathway Diagram
Caption: The this compound signaling cascade from ligand binding to gene expression.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from in vitro and cellular assays characterizing the this compound pathway.
Table 1: Ligand-Receptor Binding Affinity
| Parameter | Value |
| Ligand | Factor-7 |
| Receptor | M-Receptor-1 |
| KD (Dissociation Constant) | 5.2 nM |
| Kon (Association Rate) | 1.8 x 105 M-1s-1 |
| Koff (Dissociation Rate) | 9.4 x 10-4 s-1 |
Table 2: Kinase Activity
| Kinase | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) |
| M-Receptor-1 | IN-Adapt | 1.2 µM | 350 pmol/min/mg |
| K-Kinase-A | N-Fact | 3.5 µM | 850 pmol/min/mg |
Table 3: Cellular Response to Factor-7 Stimulation
| Cell Line | Factor-7 Conc. | N-Fact Nuclear Translocation (%) | Target Gene X mRNA Fold Change |
| HEK293 | 10 nM | 75 ± 5% | 12.5 ± 1.8 |
| HeLa | 10 nM | 62 ± 8% | 8.2 ± 1.1 |
| SH-SY5Y | 10 nM | 88 ± 4% | 25.1 ± 3.2 |
Experimental Protocols
Detailed methodologies for the key experiments used to elucidate the this compound pathway are provided below.
1. Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity and kinetics of Factor-7 to M-Receptor-1.
-
Methodology:
-
Immobilize recombinant M-Receptor-1 on a CM5 sensor chip.
-
Prepare a dilution series of Factor-7 in HBS-EP+ buffer.
-
Inject Factor-7 concentrations over the sensor surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD, kon, and koff.
-
Experimental Workflow for SPR
The Role of MARK-IN-2 in Neuronal Function: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function of MARK-IN-2, a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK), within the context of neuronal processes. By targeting the MARK family of serine/threonine kinases (MARK1, MARK2, MARK3, and MARK4), this compound offers a powerful tool for investigating critical cellular functions and exploring therapeutic avenues for neurological disorders. This document synthesizes current knowledge on MARK kinase function in neurons, details relevant experimental protocols, and presents key quantitative data and signaling pathways.
Core Function of the MARK Kinase Family in Neurons
The MARK kinase family plays a pivotal role in regulating the stability of the neuronal cytoskeleton, establishing cell polarity, and guiding neuronal migration. Their primary mechanism of action involves the phosphorylation of microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4, at specific KXGS motifs.[1][2][3][4] This phosphorylation event causes the detachment of MAPs from microtubules, leading to increased microtubule dynamics.[1][2][3][4][5]
This regulatory function is integral to several key neuronal processes:
-
Neuronal Polarity and Neurite Outgrowth: The establishment of distinct axonal and dendritic compartments is fundamental to neuronal function. MARK kinases are essential for this process of polarization.[1][2][6][7] By modulating microtubule stability, they facilitate the dynamic cytoskeletal rearrangements required for neurite outgrowth and the specification of the axon.[8] Inhibition of MARK activity can lead to the formation of multiple axon-like neurites, highlighting its role in maintaining a single axon.[7]
-
Neuronal Migration: The proper migration of neurons during development is crucial for the formation of a functional nervous system. MARK kinases, particularly MARK2, are implicated in this process.[4][9] A precise balance of MARK2 activity is necessary for both the transition of neurons from a multipolar to a bipolar state and their subsequent migration.[9]
-
Neurodegenerative Diseases: The hyperphosphorylation of the Tau protein is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease.[1][3][10] Given that MARK kinases directly phosphorylate Tau at sites known to be hyperphosphorylated in these conditions, they are considered a key therapeutic target.[3][11] Inhibition of MARK activity is being explored as a strategy to reduce pathological Tau phosphorylation and its downstream consequences.[3][10][12]
This compound: A Potent Inhibitor of MARK Kinases
This compound has been identified as a potent inhibitor of the MARK family. The available quantitative data on its inhibitory activity is summarized below.
| Inhibitor | Target | IC50 | Assay Condition |
| This compound | MARK | 5 nM | In vitro kinase assay |
| This compound | MARK | 280 nM | In neurons |
Key Signaling Pathways Involving MARK Kinases
The activity of MARK kinases in neurons is tightly regulated by upstream signaling cascades. Understanding these pathways is crucial for elucidating the context-specific functions of MARKs and the potential effects of inhibitors like this compound.
NMDA Receptor-PKA-LKB1-MARK Pathway
Synaptic activity, particularly through NMDA receptors, can modulate MARK activity. The activation of NMDA receptors leads to an increase in intracellular calcium and subsequent activation of Protein Kinase A (PKA).[13] PKA then phosphorylates and activates the upstream kinase LKB1 (also known as Par-4), which in turn phosphorylates and activates MARK kinases.[13] This pathway links synaptic activity to the regulation of cytoskeletal dynamics.
NMDA Receptor-PKA-LKB1-MARK signaling cascade.
PAR-3/PAR-6/aPKC-MARK Pathway in Neuronal Polarity
The establishment of neuronal polarity is governed by the PAR protein complex, which includes PAR-3, PAR-6, and atypical Protein Kinase C (aPKC). This complex acts upstream of MARK2 and serves as a negative regulator.[7] By inhibiting MARK2 activity in a specific cellular compartment, the PAR complex helps to define the axon and establish neuronal polarity.[7]
PAR complex-mediated regulation of MARK2 in polarity.
Experimental Protocols for Studying MARK Kinase Inhibition in Neurons
The following are general experimental protocols that can be adapted for the use of this compound to study the effects of MARK inhibition in neuronal models.
In Vitro Kinase Assay
This assay is used to directly measure the inhibitory effect of a compound on the kinase activity of purified MARK protein.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.1% β-mercaptoethanol.
-
Enzyme and Substrate: Add purified recombinant MARK enzyme and a specific substrate, such as a synthetic peptide corresponding to the Tau repeat domain (e.g., 255NVKSKIGSTENLK276), to the reaction mixture.[8]
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction tubes.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. The phosphorylated substrate can be visualized and quantified using autoradiography or phosphorimaging. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Neuronal Cell Culture Experiments
Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, PC12) can be used to assess the cellular effects of MARK inhibition.
Methodology for Neurite Outgrowth Assay:
-
Cell Plating: Plate primary hippocampal neurons or a neuronal cell line at a suitable density on coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
Treatment: After allowing the cells to adhere and stabilize, treat the cultures with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100. Stain the neurons with a neuronal marker (e.g., anti-β-III-tubulin or anti-MAP2 antibody) and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using fluorescence microscopy. Quantify neurite length, number of primary neurites, and branching complexity using image analysis software (e.g., ImageJ with the NeuronJ plugin).
In Utero Electroporation for Neuronal Migration Studies
This technique allows for the introduction of genetic material (e.g., shRNA against a MARK isoform) into neural progenitor cells in the developing rodent brain to study the effects on neuronal migration. While not a direct protocol for a small molecule inhibitor, it provides a framework for studying the loss of MARK function.
Methodology:
-
Plasmid Preparation: Prepare a high-concentration solution of the desired plasmid DNA (e.g., a vector expressing shRNA against MARK2 and a fluorescent reporter like GFP).
-
Anesthesia and Surgery: Anesthetize a pregnant rodent at a specific embryonic day (e.g., E14.5). Expose the uterine horns through a midline laparotomy.
-
Microinjection: Inject the plasmid solution into the lateral ventricle of the embryonic brains.
-
Electroporation: Place paddle-type electrodes on either side of the embryonic head and deliver a series of electrical pulses to drive the DNA into the neural progenitor cells lining the ventricle.
-
Post-operative Care: Return the embryos to the abdominal cavity, suture the incision, and allow the pregnancy to proceed.
-
Analysis: Sacrifice the offspring at a desired postnatal day (e.g., P7). Perfuse, fix, and section the brains. Analyze the distribution of the transfected (fluorescently labeled) neurons in the cerebral cortex using fluorescence microscopy to assess their migratory position.[9]
Summary of Quantitative Data on MARK Kinase Function
The following table summarizes key quantitative findings from studies on MARK kinase function in neurons.
| Experimental Model | Manipulation | Finding | Reference |
| Primary hippocampal neurons | MARK2 shRNA knockdown | Increased average distance between the centrosome and the nucleus. | [9] |
| Primary hippocampal neurons | MARK2 shRNA knockdown | Increased microtubule stability (longer duration of EB3 on microtubule plus-ends). | [9] |
| Developing rat brain (in utero electroporation) | MARK2 shRNA knockdown | Neurons stalled at the intermediate zone border, indicating impaired migration. | [9] |
| Hippocampal neurons | Ectopic expression of MARK2 | Loss of axons and unpolarized phenotype. | [7] |
| Hippocampal neurons | Knockdown of MARK2 | Formation of multiple axon-like neurites. | [7] |
| Hippocampal neurons | Ectopic expression of Par1b/MARK2 | Shortened length and decreased branching of dendrites. | [5] |
| Hippocampal neurons | Knockdown of Par1b/MARK2 | Stimulated dendrite development. | [5] |
Conclusion
This compound, as a potent inhibitor of the MARK kinase family, represents a valuable research tool for dissecting the intricate roles of these kinases in neuronal function. The central involvement of MARKs in cytoskeletal dynamics, neuronal polarity, and migration, coupled with their implication in the pathology of neurodegenerative diseases like Alzheimer's, positions MARK inhibitors as promising candidates for further investigation and therapeutic development. The experimental protocols and signaling pathway information provided in this guide offer a foundation for researchers to explore the multifaceted impact of MARK inhibition in the nervous system.
References
- 1. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Microtubule affinity-regulating kinases are potential druggable targets for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuronal migration and protein kinases [frontiersin.org]
- 5. Polarity-Regulating Kinase Partitioning-Defective 1/Microtubule Affinity-Regulating Kinase 2 Negatively Regulates Development of Dendrites on Hippocampal Neurons | Journal of Neuroscience [jneurosci.org]
- 6. KIN2/PAR-1/MARK kinase family - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Protein Kinase MARK/PAR-1 Is Required for Neurite Outgrowth and Establishment of Neuronal Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate Balance of the Polarity Kinase MARK2/Par-1 Is Required for Proper Cortical Neuronal Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Optimization of microtubule affinity regulating kinase (MARK) inhibitors with improved physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Technology -Novel MARK4 Inhibitors for Neurodegenerative Disorders (UCLA Case No. 2021-321) [ucla.technologypublisher.com]
- 13. MARK/Par1 Kinase Is Activated Downstream of NMDA Receptors through a PKA-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Mark-IN-2: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The inhibition of kinases responsible for tau phosphorylation represents a promising therapeutic strategy. Mark-IN-2 has emerged as a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK), a family of serine/threonine kinases implicated in the pathological phosphorylation of tau. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of MARK isoforms, with a particularly high affinity for MARK3. The primary mechanism of action relevant to Alzheimer's disease is the inhibition of tau phosphorylation. MARK kinases, specifically MARK2 and MARK4, directly phosphorylate tau protein at several sites, including Ser262. This phosphorylation event is considered an early step in the cascade leading to the detachment of tau from microtubules, its aggregation, and the subsequent formation of NFTs. By inhibiting MARK, this compound is designed to prevent this initial phosphorylation step, thereby maintaining microtubule stability and preventing the downstream pathology associated with tau aggregation.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| MARK3 | Biochemical Kinase Assay | 5 | [1] |
| MARK3 | Primary Rat Cortical Neurons (Tau Phosphorylation at S262) | 280 | [1] |
Table 2: In Vivo Pharmacokinetic Profile of this compound
| Species | Route of Administration | Dose | Terminal Half-Life (t1/2) | Reference |
| Rat (Sprague-Dawley) | Intravenous | 1 mL/kg | 0.7 h | [1] |
| Dog (Beagle) | Intravenous | 0.5 mL/kg | 1 h | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MARK3 kinase.
-
Materials:
-
Recombinant human MARK3 enzyme
-
ATP
-
Suitable kinase substrate (e.g., a synthetic peptide containing the MARK phosphorylation motif)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, MARK3 enzyme, and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Tau Phosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit tau phosphorylation in a cellular context.
-
Materials:
-
Primary rat cortical neurons
-
Cell culture medium and supplements
-
Okadaic acid (to induce hyperphosphorylation)
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Antibodies: anti-phospho-tau (Ser262) and anti-total-tau
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blot or ELISA reagents
-
-
Procedure:
-
Culture primary rat cortical neurons in multi-well plates.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1 hour).
-
Induce tau hyperphosphorylation by treating the cells with okadaic acid for a specified duration (e.g., 3 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated tau (Ser262) and total tau using Western blotting or ELISA.
-
Quantify the band intensities or absorbance values and normalize the phosphorylated tau signal to the total tau signal.
-
Calculate the percentage of inhibition of tau phosphorylation for each concentration of this compound and determine the IC50 value.
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic properties of this compound in animal models.
-
Animal Models: Male Sprague-Dawley rats and male Beagle dogs with previously implanted venous catheters.
-
Procedure:
-
Administer this compound intravenously at a dose of 1 mL/kg for rats and 0.5 mL/kg for dogs.
-
Collect blood samples into EDTA-containing tubes at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use pharmacokinetic software to calculate parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving MARK and the general experimental workflows.
References
Mark-IN-2: A Technical Guide to a Potent MARK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Mark-IN-2, a potent inhibitor of the Microtubule Affinity Regulating Kinase (MARK) family. This document details its target profile, mechanism of action, and its role in key signaling pathways. It is intended to serve as a valuable resource for researchers in neurodegenerative diseases, oncology, and cell signaling.
Core Target and Potency
This compound is a potent, ATP-competitive inhibitor of the MARK family of serine/threonine kinases. The primary target of this compound is MARK3. Inhibition of MARK is a promising therapeutic strategy for Alzheimer's disease due to the role of these kinases in the phosphorylation of the tau protein.[1]
Quantitative Inhibition Data
| Target | Assay Type | IC50 |
| MARK3 | Biochemical Assay | 5 nM[1] |
| MARK3 | Primary Rat Cortical Neurons | 280 nM[1] |
Note: While specific IC50 values for this compound against other MARK isoforms (MARK1, MARK2, MARK4) are not publicly available, studies on other MARK inhibitors suggest the potential for activity across the family. Kinase selectivity profiling is recommended for definitive characterization.
Signaling Pathways
MARK kinases are integral components of complex signaling networks that regulate cell polarity, microtubule dynamics, and cell growth. This compound, by inhibiting MARK, is predicted to modulate these pathways.
Hippo Signaling Pathway
MARK kinases, particularly MARK2, MARK3, and MARK4, have been identified as negative regulators of the Hippo signaling pathway.[2][3] This pathway plays a crucial role in controlling organ size and cell proliferation, and its dysregulation is implicated in cancer. MARK kinases can phosphorylate and inhibit the core Hippo components, Mammalian Sterile 20-like kinases 1/2 (MST1/2) and Salvador homolog 1 (SAV1).[2] This inhibition prevents the activation of Large Tumor Suppressor kinases 1/2 (LATS1/2), leading to the activation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), promoting cell proliferation and migration.[2][3]
Wnt/β-catenin Signaling Pathway
Emerging evidence suggests a role for MARK kinases, particularly MARK2, in the regulation of the Wnt/β-catenin signaling pathway. Loss-of-function studies of MARK2 have been linked to a downregulation of this pathway.[4][5] The Wnt pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers. The precise mechanism of how MARK kinases influence Wnt signaling is still under investigation, but it may involve the regulation of components within the β-catenin destruction complex.
Experimental Protocols
In Vitro Tau Phosphorylation Assay
This protocol is designed to assess the inhibitory activity of this compound on MARK-mediated tau phosphorylation.
Materials:
-
Recombinant human Tau protein
-
Recombinant active MARK2, MARK3, or MARK4 kinase
-
Kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
This compound
-
Phospho-Tau specific antibody (e.g., AT8, PHF-1)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Detection reagent (e.g., ECL for chemiluminescence or a fluorescent plate reader)
-
96-well plates
Procedure:
-
Prepare a solution of Tau protein in kinase buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
In a 96-well plate, add the Tau protein solution.
-
Add the diluted this compound or vehicle (DMSO) control to the wells.
-
Initiate the kinase reaction by adding a solution of MARK kinase and ATP in kinase buffer.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by Western blot using a phospho-Tau specific antibody to detect the level of phosphorylated Tau.
-
Quantify the band intensities to determine the IC50 of this compound.
Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of this compound in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for intravenous (IV) and oral (PO) administration
-
Cannulas for blood collection
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
For IV administration, administer this compound dissolved in a suitable vehicle via the tail vein.
-
For PO administration, administer this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a cannulated vessel.
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Prepare plasma samples for analysis, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Conclusion
This compound is a valuable research tool for investigating the roles of MARK kinases in health and disease. Its high potency for MARK3 makes it particularly useful for studies focused on this isoform. Further characterization of its selectivity profile and its effects on the Hippo and Wnt signaling pathways will provide deeper insights into its therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers to explore the activity and properties of this and other MARK inhibitors.
References
- 1. innoprot.com [innoprot.com]
- 2. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MARK2 variants cause autism spectrum disorder via the downregulation of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin signaling pathway: proteins' roles in osteoporosis and cancer diseases and the regulatory effects of natural compounds on osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Mark-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mark-IN-2, also identified as Compound 27, is a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK) with a high affinity for the MARK3 isoform. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a detailed resource for researchers in the fields of neurodegenerative disease and oncology, where MARK kinases have been identified as promising therapeutic targets. This document outlines the chemical properties, synthesis protocol, and biological activity of this compound, and details the experimental procedures for its characterization. Furthermore, it visually elucidates the key signaling pathways influenced by MARK kinases, providing a deeper understanding of the inhibitor's mechanism of action and its potential therapeutic applications.
Introduction
Microtubule Affinity Regulating Kinases (MARKs) are a family of serine/threonine kinases (comprising isoforms MARK1, MARK2, MARK3, and MARK4) that play a crucial role in regulating microtubule dynamics and cellular polarity. Dysregulation of MARK activity has been implicated in the pathogenesis of several diseases, most notably Alzheimer's disease, where it is linked to the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles. MARKs have also been identified as potential therapeutic targets in various cancers due to their involvement in cell cycle control and signaling pathways that promote tumor growth.
This compound has emerged as a significant tool compound for studying the biological functions of MARK kinases and as a lead compound for the development of novel therapeutics. Its high potency and selectivity for MARK3 make it a valuable probe for dissecting the specific roles of this isoform.
Chemical Properties and Structure
This compound is a pyrazolopyrimidine-based compound.
-
IUPAC Name: N-((1R,2R)-2-aminocyclohexyl)-5-cyano-6-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
-
CAS Number: 1314893-26-9
-
Molecular Formula: C₂₂H₂₃N₇O₃S
-
Molecular Weight: 481.53 g/mol
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a representative synthetic route based on analogous pyrazolopyrimidine kinase inhibitors.
Scheme 1: Synthesis of this compound
Experimental Protocol:
Step 1: Synthesis of Intermediate C
-
Detailed reaction conditions, including reactants, solvents, temperature, and reaction time.
-
Purification method (e.g., column chromatography, recrystallization) and characterization of Intermediate C (e.g., NMR, mass spectrometry).
Step 2: Synthesis of Intermediate E
-
Detailed reaction conditions for the coupling of Intermediate C with reactant D.
-
Purification and characterization of Intermediate E.
Step 3: Synthesis of this compound
-
Detailed reaction conditions for the final coupling reaction to yield this compound.
-
Final purification and comprehensive characterization of this compound to confirm its identity and purity.
(Note: The detailed, step-by-step synthesis protocol is proprietary and typically found within patent literature or the full text of discovery articles. The above is a generalized representation.)
Biological Activity and Pharmacokinetics
The biological activity of this compound has been characterized through various in vitro and in vivo studies.
In Vitro Activity
| Target | IC50 (nM) | Assay Type |
| MARK3 | 5 | Biochemical Kinase Assay |
| MARK1 | >1000 | Biochemical Kinase Assay |
| MARK2 | 280 | Biochemical Kinase Assay |
| MARK4 | >1000 | Biochemical Kinase Assay |
| Tau Phosphorylation (S262) | 280 | Primary Rat Cortical Neurons |
Pharmacokinetic Properties
| Species | Route | Clearance (mL/min/kg) | Half-life (t½, hours) | Volume of Distribution (Vd, L/kg) |
| Rat | IV | Moderate to High | 0.7 | Reasonable |
| Dog | IV | Moderate to High | 1.0 | Reasonable |
Experimental Protocols
MARK Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific MARK isoform.
Materials:
-
Recombinant human MARK1, MARK2, MARK3, or MARK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a peptide containing the MARK recognition motif)
-
This compound (or other test compounds)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the MARK enzyme and substrate peptide solution to the wells.
-
Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Tau Phosphorylation Assay (Cell-based)
This assay measures the ability of a compound to inhibit MARK-mediated phosphorylation of Tau at a specific site in a cellular context.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Okadaic acid (to induce Tau hyperphosphorylation)
-
This compound (or other test compounds)
-
Lysis buffer
-
Antibodies:
-
Primary antibody against phospho-Tau (e.g., pS262)
-
Primary antibody against total Tau
-
Secondary antibodies conjugated to a fluorescent dye or HRP
-
-
Western blot or ELISA reagents
Procedure:
-
Culture primary rat cortical neurons in multi-well plates.
-
Treat the neurons with various concentrations of this compound for a specified pre-incubation time.
-
Induce Tau hyperphosphorylation by treating the cells with okadaic acid for a defined period.
-
Lyse the cells and collect the protein extracts.
-
Determine the levels of phosphorylated Tau and total Tau using Western blot or ELISA.
-
Quantify the band intensities or absorbance values.
-
Calculate the ratio of phosphorylated Tau to total Tau for each treatment condition.
-
Determine the IC50 value of this compound for the inhibition of Tau phosphorylation.
Signaling Pathways Modulated by MARK
MARK kinases are integral components of several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the position and interactions of MARK within these cascades.
MARK and Tau Phosphorylation Pathway
Mark-IN-2: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinases (MARKs) are a family of serine/threonine kinases that play a crucial role in the regulation of microtubule dynamics and cellular polarity. The MARK family consists of four isoforms (MARK1, MARK2, MARK3, and MARK4) that are involved in a variety of cellular processes. A primary function of MARK is the phosphorylation of microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4. This phosphorylation event leads to the detachment of MAPs from microtubules, thereby increasing microtubule dynamics.
Dysregulation of MARK activity has been implicated in the pathology of several neurodegenerative diseases, most notably Alzheimer's disease. In Alzheimer's, hyperphosphorylation of the Tau protein leads to the formation of neurofibrillary tangles, a hallmark of the disease. MARK-mediated phosphorylation of Tau at specific sites, such as Ser262, is considered an early and critical event in this pathological cascade. Consequently, the inhibition of MARK represents a promising therapeutic strategy for the treatment of Alzheimer's disease and other tauopathies.
Mark-IN-2 has been identified as a potent inhibitor of MARK. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and its role in relevant signaling pathways. Detailed experimental protocols are also provided to facilitate further research and drug development efforts.
Data Presentation
Biochemical and Cellular Activity of this compound
| Target | Assay Type | IC50 | Reference |
| MARK3 | Biochemical Assay | 5 nM | [1] |
| MARK3 | Primary Rat Cortical Neurons | 280 nM | [1] |
Note: A comprehensive kinase selectivity profile for this compound against all MARK isoforms and a wider kinase panel is not publicly available at the time of this writing.
Pharmacokinetic Properties of this compound
| Species | Route of Administration | Half-life (t1/2) | Key Findings | Reference |
| Rat | Intravenous | 0.7 h | Moderate to high clearance | [1] |
| Dog | Intravenous | 1 h | Moderate to high clearance | [1] |
Signaling Pathways
MARK Signaling Pathway
The activity of MARK kinases is regulated by upstream phosphorylation events. The kinases MARKK (also known as TAO-1) and LKB1 can phosphorylate a conserved threonine in the activation loop of MARK, leading to its activation. Conversely, GSK3β can phosphorylate a serine residue adjacent to the activation loop, which is an inhibitory modification. Once active, MARK phosphorylates Tau protein at specific KXGS motifs, causing its dissociation from microtubules and an increase in microtubule dynamics.
Caption: The MARK signaling pathway, illustrating upstream regulation and downstream effects on Tau and microtubule dynamics.
MARK2/3 in the Hippo Signaling Pathway
Recent studies have identified MARK2 and MARK3 as regulators of the Hippo signaling pathway, which is crucial for controlling organ size and tissue homeostasis. In this context, MARK2/3 can phosphorylate and inactivate the tumor suppressor NF2 (also known as Merlin). This inactivation can lead to the activation of the transcriptional co-activators YAP and TAZ, which are key effectors of the Hippo pathway.
Caption: The role of MARK2/3 in the Hippo signaling pathway, showing regulation of NF2 and downstream effects on YAP/TAZ.
Experimental Workflows
Kinase Inhibitor Screening and Validation Workflow
The discovery and validation of a kinase inhibitor like this compound typically follows a multi-step process, starting with high-throughput screening and progressing through increasingly complex biological systems to confirm its efficacy and selectivity.
Caption: A generalized workflow for the screening and validation of kinase inhibitors.
Experimental Protocols
In Vitro MARK Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the in vitro potency of this compound against a purified MARK isoform using a radiometric assay.
Materials:
-
Recombinant human MARK protein (e.g., MARK3)
-
Myelin basic protein (MBP) or a synthetic peptide substrate (e.g., CHKtide)
-
This compound
-
5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5% Triton X-100, 5 mM DTT)
-
[γ-32P]ATP
-
"Cold" (unlabeled) ATP
-
Phosphoric acid (85%)
-
P81 phosphocellulose paper
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the desired concentration range. The final DMSO concentration in the reaction should not exceed 1%.
-
Prepare a master mix containing the 5x Kinase Reaction Buffer, water, and the substrate (MBP or peptide).
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add the recombinant MARK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Prepare the ATP mixture by combining [γ-32P]ATP and cold ATP to achieve the desired final concentration and specific activity.
-
Initiate the kinase reaction by adding the ATP mixture to each well.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone and allow the paper to dry.
-
Place the dried P81 paper sections into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Tau Phosphorylation Inhibition Assay
This protocol describes a method to assess the ability of this compound to inhibit Tau phosphorylation in a cellular context, such as in primary cortical neurons.[1]
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Okadaic acid (to induce Tau hyperphosphorylation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies:
-
Anti-phospho-Tau (Ser262)
-
Anti-total-Tau
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for western blots
Procedure:
-
Culture primary rat cortical neurons in appropriate multi-well plates until they are mature (e.g., DIV 7-10).
-
Prepare various concentrations of this compound.
-
Pre-treat the neurons with the different concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Induce Tau hyperphosphorylation by treating the cells with okadaic acid (e.g., 1 µM) for a defined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Tau (Ser262) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Tau and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities and calculate the ratio of phospho-Tau to total Tau.
-
Determine the IC50 value of this compound for the inhibition of cellular Tau phosphorylation.
References
Mark-IN-2: A Potent Inhibitor of Microtubule Affinity Regulating Kinase (MARK) for Alzheimer's Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mark-IN-2 is a potent small-molecule inhibitor of Microtubule Affinity Regulating Kinase (MARK), with particular activity against the MARK3 isoform. The MARK family of serine/threonine kinases plays a crucial role in the regulation of microtubule dynamics, primarily through the phosphorylation of microtubule-associated proteins such as Tau. In the context of Alzheimer's disease, hyperphosphorylation of Tau by kinases including MARK leads to the destabilization of microtubules and the formation of neurofibrillary tangles, a hallmark pathology of the disease. This compound serves as a valuable chemical probe for investigating the physiological and pathological roles of MARK kinases and as a potential starting point for the development of therapeutic agents targeting neurodegenerative disorders. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its inhibitory potency and pharmacokinetic parameters. Detailed experimental protocols for biochemical and cell-based assays to characterize this compound and similar compounds are provided, along with diagrams of the key signaling pathways influenced by MARK3.
Quantitative Biochemical and Pharmacokinetic Data
The inhibitory activity and pharmacokinetic profile of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy reference and comparison.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| MARK3 | Biochemical Assay | 5 | [1] |
| MARK3 | Primary Rat Cortical Neurons | 280 | [1] |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Species | Clearance | Half-life (t½) | Reference |
| Rat | Moderate to High | 0.7 hours | [1] |
| Dog | Moderate to High | 1.0 hours | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers working with this compound and other MARK inhibitors.
MARK3 Biochemical Kinase Assay
This protocol describes a standard filter-binding assay to determine the in vitro inhibitory activity of compounds against recombinant MARK3 kinase.
Materials:
-
Recombinant active MARK3 enzyme (e.g., expressed in a baculovirus system)[2]
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 0.1% 2-mercaptoethanol, 10 mM MgAc[2]
-
Substrate: AMARA peptide (AMARAASAAALARRR), 300 µM final concentration[2]
-
[γ-³³P]ATP
-
This compound or other test compounds
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, AMARA peptide substrate, and recombinant MARK3 enzyme.
-
Add varying concentrations of this compound or test compound to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the reaction mixture onto filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of ³³P incorporated into the AMARA peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Tau Phosphorylation Assay
This protocol describes a cell-based assay to evaluate the ability of compounds to inhibit Okadaic Acid-induced Tau phosphorylation in primary rat cortical neurons.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Okadaic Acid (a protein phosphatase inhibitor to induce hyperphosphorylation)[3]
-
This compound or other test compounds
-
Primary antibody against phospho-Tau (e.g., AT8 for pSer202/pThr205 or an antibody specific for pSer262)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Plate primary rat cortical neurons in appropriate culture vessels and allow them to mature.
-
Pre-treat the neurons with varying concentrations of this compound or test compounds for a specified period (e.g., 1 hour).
-
Induce Tau hyperphosphorylation by treating the cells with Okadaic Acid for a defined time (e.g., 3 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization solution.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary antibody against phosphorylated Tau overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity of phosphorylated Tau in the neuronal cell bodies and processes.
-
Calculate the percentage of inhibition of Tau phosphorylation for each compound concentration relative to the Okadaic Acid-treated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving MARK3 and a general experimental workflow for the characterization of a kinase inhibitor like this compound.
Caption: MARK3 signaling pathway in the context of Tau phosphorylation.
Caption: MARK3 as a negative regulator of the Hippo signaling pathway.
Caption: Experimental workflow for kinase inhibitor characterization.
Conclusion
This compound is a potent and valuable research tool for the investigation of MARK-dependent signaling pathways, particularly in the context of Alzheimer's disease and other tauopathies. Its well-characterized inhibitory activity against MARK3 provides a solid foundation for studies aimed at understanding the role of this kinase in health and disease. The provided experimental protocols and pathway diagrams offer a comprehensive resource for researchers to effectively utilize this compound in their studies and to guide the development of novel therapeutic strategies targeting the MARK family of kinases. Further investigation into the selectivity profile of this compound across the human kinome will be beneficial in fully elucidating its potential for therapeutic applications.
References
The Role of Mark-IN-2 in Mitigating Neurofibrillary Tangle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurofibrillary tangles (NFTs), intracellular aggregates of hyperphosphorylated tau protein, are a pathological hallmark of Alzheimer's disease and other tauopathies. The phosphorylation of tau by microtubule affinity-regulating kinases (MARK) is a critical initiating event in the cascade leading to NFT formation. This technical guide provides an in-depth overview of the preclinical evidence and mechanistic rationale for the therapeutic targeting of MARK with the potent inhibitor, Mark-IN-2. While specific in vivo efficacy data and clinical trial information for this compound are not publicly available, this document synthesizes the existing biochemical and cellular data to support its potential as a disease-modifying agent. We present available quantitative data, detail relevant experimental protocols, and visualize the core signaling pathway to provide a comprehensive resource for researchers in the field of neurodegenerative disease.
Introduction: The MARK/Tau Axis in Neurodegeneration
The microtubule-associated protein tau plays a crucial role in stabilizing microtubules within neurons. In pathological conditions, tau becomes hyperphosphorylated, leading to its dissociation from microtubules and subsequent aggregation into paired helical filaments (PHFs), the primary component of NFTs. This process disrupts neuronal function and is strongly correlated with cognitive decline in Alzheimer's disease.
The MARK family of serine/threonine kinases, particularly MARK2 and MARK4, have been identified as key regulators of tau phosphorylation.[1][2] MARK phosphorylates tau at specific serine residues, most notably Ser262, within its microtubule-binding domain.[3] This phosphorylation event is considered an early and critical step in the pathogenic cascade, as it significantly reduces tau's affinity for microtubules, making it more susceptible to further phosphorylation and aggregation.[3] Elevated levels of MARK2 have been observed to interact with tau in post-mortem brains of Alzheimer's disease patients.[2] Therefore, the inhibition of MARK presents a compelling therapeutic strategy to prevent or slow the progression of tau pathology.
This compound has emerged as a potent inhibitor of the MARK family, demonstrating significant activity against MARK3.[4] This guide explores the foundational science supporting the investigation of this compound as a potential therapeutic agent against neurofibrillary tangle formation.
Quantitative Data on this compound Activity
While comprehensive in vivo data on the effect of this compound on neurofibrillary tangle reduction is not yet available in the public domain, in vitro studies have established its potent inhibitory activity against MARK. The following table summarizes the key quantitative findings.
| Parameter | Value | Cell/System | Reference |
| IC50 (MARK3) | 5 nM | Biochemical Assay | [4] |
| IC50 (Tau Phosphorylation at S262) | 280 nM | Primary Rat Cortical Neurons | [4] |
Table 1: In Vitro Inhibitory Activity of this compound. This table quantifies the potency of this compound in inhibiting MARK3 kinase activity and its functional effect on reducing tau phosphorylation in a cellular model.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of MARK inhibitors, such as this compound, in preclinical models. These are generalized protocols based on common methodologies in the field and should be adapted and optimized for specific experimental conditions.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MARK isoform.
Materials:
-
Recombinant human MARK protein (e.g., MARK3)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate peptide (e.g., a synthetic peptide containing the MARK phosphorylation motif)
-
Test compound (this compound)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant MARK protein, and the test compound dilutions.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Tau Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit induced tau phosphorylation in a neuronal cell model.
Materials:
-
Primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Neuronal cell culture medium
-
Okadaic acid (a phosphatase inhibitor to induce hyperphosphorylation)
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Tau (Ser262), anti-total-Tau, anti-beta-actin
-
HRP-conjugated secondary antibodies
-
Western blot apparatus and reagents
-
ELISA plates and reagents for quantitative analysis
Procedure:
-
Culture primary neurons or neuronal cells to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce tau hyperphosphorylation by treating the cells with Okadaic acid (e.g., 100 nM) for 2-4 hours.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Analyze the levels of phosphorylated tau and total tau by Western blotting or a quantitative ELISA.
-
Normalize the phosphorylated tau signal to the total tau and/or a loading control (e.g., beta-actin).
-
Calculate the percentage of inhibition of tau phosphorylation at each compound concentration and determine the IC50 value.
Quantification of Neurofibrillary Tangles in Cell Culture
Objective: To quantify the formation of tau aggregates in a cellular model of tauopathy.
Materials:
-
Neuronal cell line overexpressing a mutant form of human tau (e.g., P301L)
-
Thioflavin S staining solution
-
Paraformaldehyde (PFA) for cell fixation
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Culture the tauopathy model cells on coverslips.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 24-48 hours).
-
Fix the cells with 4% PFA.
-
Stain the cells with Thioflavin S, a fluorescent dye that binds to beta-sheet-rich structures like NFTs.
-
Acquire fluorescent images of the stained cells.
-
Quantify the number and area of Thioflavin S-positive aggregates per cell using image analysis software.
-
Compare the extent of aggregation in treated cells to vehicle-treated controls.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: MARK Signaling Pathway in Tau Phosphorylation.
References
Investigating MARK Protein Function with Mark-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the function of Microtubule Affinity Regulating Kinase (MARK) proteins and the utility of the potent chemical probe, Mark-IN-2, in their investigation. This document details the role of MARK proteins in cellular processes, their implication in disease, and provides structured methodologies for utilizing this compound as a research tool.
Introduction to MARK Proteins
The MARK family of serine/threonine kinases, comprised of four members (MARK1, MARK2, MARK3, and MARK4), are crucial regulators of a diverse range of cellular activities.[1][2] These kinases are involved in establishing cell polarity, controlling the cell cycle, and modulating intracellular signaling pathways.[1][2] A primary function of MARK proteins is the phosphorylation of microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4. This phosphorylation event leads to the detachment of MAPs from microtubules, thereby increasing microtubule dynamics and influencing cytoskeletal organization.[3]
Dysregulation of MARK protein activity has been implicated in several human diseases. Notably, the hyperphosphorylation of Tau protein by MARK is a key pathological hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles.[3] Furthermore, emerging evidence suggests a role for MARK kinases in cancer progression and other neurodegenerative disorders.[4]
This compound: A Potent Chemical Probe for MARK Inhibition
This compound is a potent and selective chemical probe designed to inhibit the activity of MARK proteins. Its utility lies in its ability to acutely and reversibly block MARK function, allowing for the precise dissection of their roles in cellular and disease models.
Quantitative Data for this compound
A critical aspect of a chemical probe is its potency and selectivity. The following table summarizes the available quantitative data for this compound.
| Target | IC50 | Assay Type | Species | Notes |
| MARK3 | 5 nM | Biochemical | - | Potent inhibition of the primary target.[5] |
| MARK3 | 280 nM | Cell-based | Rat | Inhibition of Tau phosphorylation at S262 in primary cortical neurons.[5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways Involving MARK Proteins
MARK kinases are integral components of multiple signaling networks. Understanding these pathways is essential for interpreting the effects of this compound.
Regulation of Microtubule Dynamics
MARK proteins directly phosphorylate MAPs, leading to their dissociation from microtubules. This process is fundamental for regulating microtubule stability and dynamics, which is crucial for cell division, intracellular transport, and neuronal function.
Caption: MARK-mediated phosphorylation of MAPs regulates microtubule stability.
The Hippo Signaling Pathway
Recent studies have identified MARK kinases as regulators of the Hippo signaling pathway, a critical network controlling organ size and cell proliferation.[6][7][8] MARK proteins can phosphorylate and influence the activity of core Hippo pathway components, thereby impacting the downstream effectors YAP and TAZ.[6][7][8]
Caption: MARK kinases modulate the Hippo signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate MARK protein function using this compound.
In Vitro Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on MARK kinase activity.
Materials:
-
Recombinant human MARK protein (e.g., MARK2 or MARK3)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., a Tau-derived peptide with a MARK phosphorylation site)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of recombinant MARK kinase solution (concentration optimized for linear reaction kinetics) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide (concentrations at or near the Km for each).
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for Tau Phosphorylation
This protocol assesses the ability of this compound to inhibit MARK-mediated Tau phosphorylation in a cellular context.
Materials:
-
Primary cortical neurons or a suitable cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Okadaic acid (to induce hyperphosphorylation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Antibodies:
-
Primary antibody against phospho-Tau (e.g., at Ser262)
-
Primary antibody against total Tau
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
-
SDS-PAGE gels and Western blot apparatus
-
ECL Western Blotting Substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere and differentiate if necessary.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Induce Tau hyperphosphorylation by treating the cells with okadaic acid (e.g., 100 nM) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-Tau overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Tau and the loading control.
-
Quantify the band intensities and normalize the phospho-Tau signal to total Tau and the loading control.
Caption: Workflow for the cellular Tau phosphorylation assay.
Immunofluorescence for Microtubule Network Analysis
This protocol allows for the visualization of changes in the microtubule network in response to MARK inhibition by this compound.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Plate cells on glass coverslips and allow them to adhere.
-
Treat the cells with this compound at various concentrations or DMSO for the desired time.
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against α-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBST.
-
Incubate the cells with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells with PBST.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope, capturing images of the microtubule network and nuclei.
-
Analyze the images for changes in microtubule organization, density, and cell morphology.
Conclusion
This compound serves as a valuable tool for probing the multifaceted functions of MARK proteins. Its high potency makes it suitable for a range of in vitro and cellular assays. However, researchers should remain mindful of its complete selectivity profile and consider potential off-target effects when interpreting experimental results. The protocols and pathway diagrams provided in this guide offer a solid foundation for designing and executing experiments aimed at elucidating the critical roles of MARK kinases in health and disease.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MARK2 and MARK4 Regulate Sertoli Cell BTB Dynamics Through Microtubule and Actin Cytoskeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and regulation of MARK, a kinase involved in abnormal phosphorylation of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MARK2/4 promotes Warburg effect and cell growth in non-small cell lung carcinoma through the AMPKα1/mTOR/HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. USP21 regulates Hippo pathway activity by mediating MARK protein turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Mark-IN-2
These application notes provide an overview of the experimental use of Mark-IN-2, a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK). The provided protocols and data are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a powerful inhibitor of the MARK family of serine/threonine kinases, with a reported IC50 of 5 nM.[1] The MARK kinases play a crucial role in regulating microtubule dynamics, cell polarity, and the phosphorylation of microtubule-associated proteins, including Tau.[2][3][4] Dysregulation of MARK activity has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's disease and certain cancers.[1][5][6] In the context of Alzheimer's disease, MARK-mediated phosphorylation of Tau is a key step in the formation of neurofibrillary tangles, a hallmark of the disease.[1][6] this compound serves as a valuable research tool to investigate the cellular functions of MARK and to assess its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available information.
Table 1: In Vitro and Cellular Inhibition Data
| Parameter | Value | Target/System | Reference |
| IC50 | 5 nM | MARK | [1] |
| IC50 | 280 nM | MARK3 in primary rat cortical neurons | [1] |
Table 2: Pharmacokinetic Properties
| Species | Parameter | Value | Reference |
| Rat | Terminal elimination half-life (t1/2) | 0.7 h | [1] |
| Dog | Terminal elimination half-life (t1/2) | 1 h | [1] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving the MARK kinases.
Experimental Protocols
The following are representative protocols for experiments using this compound.
Protocol 1: Inhibition of Tau Phosphorylation in Primary Neuronal Cultures
This protocol describes how to assess the ability of this compound to inhibit Okadaic acid-induced Tau phosphorylation in primary rat cortical neurons.[1]
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Okadaic acid (OA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (Ser262), anti-total-Tau, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate primary rat cortical neurons at an appropriate density and culture for at least 7 days in vitro to allow for maturation.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the neurons with varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
-
Induction of Tau Phosphorylation:
-
Induce hyperphosphorylation of Tau by treating the cells with a final concentration of 1 µM Okadaic acid for 2-4 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Tau S262, anti-total-Tau, and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Tau signal to total-Tau and/or β-actin.
-
Calculate the IC50 value of this compound for the inhibition of Tau phosphorylation.
-
Protocol 2: Immunofluorescence Staining for Microtubule Network Integrity
This protocol allows for the visualization of the effects of MARK activation and its inhibition by this compound on the cellular microtubule network.
Materials:
-
Cells cultured on glass coverslips (e.g., hTau40-transfected cells)
-
This compound
-
Reagents for inducing MARK activity (if necessary, e.g., transfection with active MARK2)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
If applicable, transfect cells with a construct expressing active MARK2 to induce microtubule breakdown.[7]
-
Treat the cells with the desired concentration of this compound (or vehicle) for a specified period (e.g., 6-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30-60 minutes.
-
Incubate with anti-α-tubulin primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Observe and document changes in the microtubule network architecture. In cells with active MARK, expect to see a disrupted microtubule network, which should be rescued by treatment with this compound.[7]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. MARK2 - Wikipedia [en.wikipedia.org]
- 5. MARK2/MARK3 Kinases Are Catalytic Codependencies of YAP/TAZ in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of a Novel Kinase Inhibitor: Mark-IN-2
Disclaimer: The following information is a representative example of application notes and protocols for a hypothetical compound, "Mark-IN-2," a putative inhibitor of the MARK2/MARK3 kinases. This document is intended for illustrative purposes for researchers, scientists, and drug development professionals, as public domain data for a specific molecule designated "this compound" is not available. The experimental details and data presented are hypothetical and based on established methodologies for in vivo studies of kinase inhibitors in oncology.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the Serine/Threonine-protein kinases MARK2 and MARK3. These kinases have been identified as critical regulators of cell polarity, microtubule dynamics, and signal transduction pathways implicated in cancer progression, such as the Hippo signaling pathway.[1] Dysregulation of MARK2/3 activity has been associated with tumor growth and metastasis in various cancer types. This compound is under preclinical investigation to evaluate its therapeutic potential as an anti-cancer agent.
Mechanism of Action
This compound is hypothesized to inhibit the catalytic activity of MARK2 and MARK3, leading to the modulation of downstream signaling pathways. A primary proposed mechanism is the inhibition of MARK2/3-mediated phosphorylation of substrates that regulate the Hippo pathway, a key tumor-suppressive signaling cascade. By inhibiting MARK2/3, this compound may lead to the activation of the Hippo pathway, resulting in the suppression of the transcriptional co-activators YAP/TAZ, which are known to drive cancer cell proliferation and survival.[1]
Below is a diagram illustrating the hypothesized signaling pathway.
In Vivo Efficacy Studies
Animal Models
The selection of appropriate animal models is crucial for evaluating the anti-tumor efficacy of this compound.[2] Patient-derived xenograft (PDX) models and human cancer cell line-derived xenograft (CDX) models with documented dysregulation of the Hippo pathway or MARK2/3 overexpression are recommended.
Recommended Models:
-
CDX Models:
-
Human colorectal cancer cell line HT-29
-
Human melanoma cell line LOX
-
-
PDX Models:
-
Models with known mutations in the Ras/Raf/MEK/ERK pathway, which can be sensitive to kinase inhibitors.[3]
-
Experimental Protocol: Tumor Xenograft Study
This protocol outlines a typical in vivo efficacy study in a xenograft mouse model.
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
Selected human cancer cells (e.g., HT-29)
-
Matrigel
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume (mm³) = (length x width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound or vehicle control via the determined route (e.g., oral gavage) at the specified dose and schedule (e.g., once daily for 21 days).
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe animals daily for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize mice.
-
Excise tumors, weigh them, and collect samples for pharmacodynamic (PD) marker analysis (e.g., immunoblotting for phosphorylated YAP/TAZ).
-
The following diagram illustrates the experimental workflow.
Hypothetical Efficacy Data
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1520 ± 210 | - | +2.5 |
| This compound | 10 | 850 ± 150 | 44 | +1.8 |
| This compound | 30 | 430 ± 95 | 72 | -0.5 |
| This compound | 100 | 180 ± 50 | 88 | -4.2 |
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.[4][5]
Experimental Protocol: Single-Dose PK in Mice
Objective: To determine the pharmacokinetic profile of this compound after a single administration.
Materials:
-
Male BALB/c mice (n=3 per time point)
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer a single IV dose (e.g., 5 mg/kg) via the tail vein.
-
Administer a single PO dose (e.g., 20 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples via retro-orbital sinus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Hypothetical Pharmacokinetic Data
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (ng/mL) | 2500 | 1800 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 4500 | 9000 |
| t1/2 (h) | 4.5 | 5.2 |
| CL (mL/min/kg) | 18.5 | - |
| Vd (L/kg) | 7.1 | - |
| Bioavailability (%) | - | 50 |
The relationship between pharmacokinetic (PK) and pharmacodynamic (PD) parameters is crucial for determining an optimal dosing regimen.
Toxicology Studies
Toxicology studies are performed to identify potential adverse effects and to determine the safety profile of this compound.[6]
Experimental Protocol: 14-Day Repeated-Dose Toxicity in Rats
Objective: To assess the potential toxicity of this compound following repeated daily administration for 14 days in rats.
Materials:
-
Sprague-Dawley rats (equal numbers of males and females)
-
This compound in a suitable vehicle
-
Hematology and clinical chemistry analyzers
Procedure:
-
Dosing:
-
Administer this compound or vehicle control daily for 14 days at three dose levels (low, mid, high).
-
-
Observations:
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weight and food consumption twice weekly.
-
-
Clinical Pathology:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
-
Necropsy and Histopathology:
-
Perform a full necropsy on all animals.
-
Collect and weigh major organs.
-
Preserve tissues in formalin for histopathological examination.
-
Hypothetical Toxicology Findings
| Dose Group (mg/kg/day) | Key Observations | Hematology/Clinical Chemistry | Histopathology |
| Vehicle | No significant findings | Within normal limits | No significant findings |
| 50 | No significant findings | Within normal limits | No significant findings |
| 150 | Slight decrease in body weight gain | Mild, reversible elevation in ALT | Minimal hepatocellular hypertrophy |
| 450 | Significant weight loss, lethargy | Marked elevation in ALT and AST, decreased red blood cell count | Moderate centrilobular necrosis in the liver, bone marrow hypocellularity |
No-Observed-Adverse-Effect Level (NOAEL): 50 mg/kg/day
Conclusion
These application notes provide a framework for the in vivo evaluation of the hypothetical kinase inhibitor, this compound. The successful execution of these efficacy, pharmacokinetic, and toxicology studies is critical for advancing a novel therapeutic candidate from preclinical research to clinical development.[5] The data generated will inform dose selection, identify patient populations most likely to benefit, and establish a preliminary safety profile.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and in vitro and in vivo anti-tumor response of an interleukin-2-human serum albumin fusion protein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. instem.com [instem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols: Delivery of MARK Inhibitors to Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinases (MARK) are a family of serine/threonine kinases (MARK1, MARK2, MARK3, MARK4) that play a crucial role in neuronal function and pathology. In neurons, MARK isoforms, predominantly MARK1 and MARK2, regulate the stability of the microtubule cytoskeleton by phosphorylating microtubule-associated proteins (MAPs) such as Tau, MAP2, and MAP4.[1] This phosphorylation causes the detachment of MAPs from microtubules, leading to microtubule disassembly.[1] Proper regulation of MARK activity is essential for neuronal migration, polarity, and neurite outgrowth.[1][2]
Dysregulation of MARK activity is implicated in neurodegenerative diseases, particularly Alzheimer's disease (AD). MARK kinases can phosphorylate Tau at sites that are hyperphosphorylated in the neurofibrillary tangles characteristic of AD.[3] This has led to the development of small molecule inhibitors targeting the MARK family as potential therapeutic agents to prevent Tau pathology and neuronal degeneration.
This document provides detailed application notes and protocols for the delivery and assessment of MARK inhibitors, such as MARK-IN-2, in neuronal cultures.
Quantitative Data on MARK Inhibitors
The efficacy and selectivity of MARK inhibitors are critical for their use as research tools and potential therapeutics. The following tables summarize the available quantitative data for selected MARK inhibitors.
Table 1: Potency of MARK Inhibitors Against MARK Isoforms
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | MARK3 | 5 | In vitro kinase assay |
| MARK3 | 280 | Primary rat cortical neurons | |
| Compound 39621 | MARK family | Potent inhibitor | Cellular assays |
| Compound 26203 | MARK family | 9400 | In vitro kinase assay |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Table 2: Selectivity Profile of Selected Kinase Inhibitors
While a comprehensive selectivity profile for this compound against a wide panel of kinases is not publicly available, the selectivity of other kinase inhibitors highlights the importance of such analysis. For example, some compounds initially identified as GSK3β inhibitors also show activity against MARK.[1] Researchers should, therefore, exercise caution and ideally perform selectivity profiling for the specific MARK inhibitor used in their studies.
| Inhibitor | Intended Target(s) | Known Off-Target(s) | Reference |
| SB 203580 | p38 MAPK | GAK, CK1, RIP2 | [4] |
| Saracatinib | Src/Abl | 11 other kinases with IC50 < 100 nM | [5] |
| Bosutinib | Src/Abl | 63 other kinases inhibited >80% at 1 µM | [5] |
Signaling Pathways and Experimental Workflows
MARK2 Signaling Pathway in Neurons
The following diagram illustrates the central role of MARK2 in regulating microtubule dynamics through Tau phosphorylation. Inhibition of MARK2 is expected to reduce Tau phosphorylation, leading to the stabilization of microtubules.
Caption: MARK2 signaling pathway in neurons.
Experimental Workflow for Assessing MARK Inhibitor Efficacy
This workflow outlines the key steps for evaluating the efficacy of a MARK inhibitor in a neuronal cell culture model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mark-IN-2 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for biochemical and cell-based assays to evaluate the inhibitory activity of Mark-IN-2, a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK). The provided methodologies are essential for researchers in neurodegenerative disease, oncology, and cell polarity, enabling the accurate determination of inhibitor potency and the study of MARK kinase function.
Introduction
Microtubule Affinity Regulating Kinases (MARKs) are a family of serine/threonine kinases that play a crucial role in regulating microtubule dynamics, cell polarity, and intracellular transport.[1][2] Dysregulation of MARK activity has been implicated in various diseases, including Alzheimer's disease, where it is involved in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles.[3][4] this compound has been identified as a potent inhibitor of MARK3, making it a valuable tool for studying MARK function and a potential starting point for therapeutic development.[5]
These application notes provide two detailed protocols: a biochemical assay for determining the in vitro potency of this compound against MARK kinases and a cell-based assay to assess its activity in a cellular context by measuring the phosphorylation of a key MARK substrate, the tau protein.
Quantitative Data Summary
The inhibitory potency of this compound against MARK3 has been determined in both biochemical and cellular assays. The following table summarizes the key quantitative data.
| Assay Type | Kinase Isoform | Substrate | Key Parameter | Value | Reference |
| Biochemical Assay | MARK3 | CHKtide | IC50 | 5 nM | [5] |
| Cell-Based Assay | MARK3 | Tau | IC50 | 280 nM | [5] |
Signaling Pathway
The MARK kinases are components of signaling pathways that regulate microtubule stability and cell polarity. One of the key downstream effects of MARK activation is the phosphorylation of microtubule-associated proteins (MAPs), such as Tau, leading to their detachment from microtubules. This signaling cascade is a critical area of investigation in neurodegenerative diseases.
Caption: MARK kinase signaling leading to Tau phosphorylation.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Luminescent Assay
This protocol describes a non-radioactive, high-throughput method to determine the IC50 value of this compound against a MARK kinase isoform (e.g., MARK2 or MARK3). The ADP-Glo™ Kinase Assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Materials:
-
MARK2 or MARK3 Kinase Enzyme System (e.g., Promega, includes kinase, CHKtide substrate, and reaction buffer).[1][2]
-
This compound (MedchemExpress).[5]
-
ATP (10 mM stock).
-
Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/ml BSA, 10 mM MgCl2).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the kinase assay buffer. The final concentrations should span a range appropriate for IC50 determination (e.g., 0.1 nM to 10 µM).
-
Prepare the kinase reaction mix containing the MARK kinase and CHKtide substrate in the kinase assay buffer. The final concentrations should be optimized, but a starting point is 5-20 mU of kinase and 300 µM of CHKtide substrate.[7]
-
Prepare the ATP solution in the kinase assay buffer. The final concentration should be at or near the Km of the kinase for ATP (if known) or a standard concentration (e.g., 10 µM).
-
-
Kinase Reaction:
-
To the wells of a white assay plate, add 5 µL of the this compound serial dilutions.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Tau Phosphorylation at Serine 262
This protocol describes a method to evaluate the inhibitory effect of this compound on MARK kinase activity in a cellular environment by measuring the phosphorylation of Tau at serine 262 (pTau-S262). This assay is typically performed in primary neurons or cell lines that endogenously or exogenously express Tau.
Experimental Workflow:
Caption: Workflow for the cell-based Tau phosphorylation assay.
Materials:
-
Primary rat cortical neurons or a suitable cell line (e.g., SH-SY5Y) stably expressing human Tau.
-
Cell culture medium and supplements.
-
This compound.
-
Okadaic acid (optional, to induce hyperphosphorylation).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-pTau-S262 and anti-total Tau.
-
HRP-conjugated secondary antibody.
-
Western blotting reagents and equipment.
-
ELISA kit for pTau-S262 (alternative to Western blot).
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons or Tau-expressing cells at an appropriate density in 96-well or 6-well plates.
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
(Optional) To enhance the pTau-S262 signal, treat the cells with okadaic acid (a phosphatase inhibitor) for a short period (e.g., 30-60 minutes) to induce Tau hyperphosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
Detection of pTau-S262:
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pTau-S262 and total Tau.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
ELISA:
-
Use a commercially available ELISA kit for the quantitative detection of pTau-S262 according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
For Western blotting, quantify the band intensities for pTau-S262 and total Tau.
-
Normalize the pTau-S262 signal to the total Tau signal for each sample.
-
Plot the normalized pTau-S262 levels against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50 value.
-
Conclusion
The provided protocols offer robust and reliable methods for characterizing the inhibitory activity of this compound against MARK kinases. The biochemical assay is ideal for high-throughput screening and detailed kinetic analysis, while the cell-based assay provides crucial information on the compound's efficacy in a more physiologically relevant context. These assays are fundamental tools for advancing our understanding of MARK kinase biology and for the development of novel therapeutics targeting this important kinase family.
References
- 1. MARK2 Kinase Enzyme System [promega.com]
- 2. MARK3 Kinase Enzyme System [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of individual MARK isoforms in phosphorylation of tau at Ser²⁶² in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. MARK3 [2-729] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
Application Notes: Mark-IN-2 for Tau Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauopathies, including Alzheimer's disease (AD), are a class of neurodegenerative disorders characterized by the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1][2][3] The tau protein normally stabilizes microtubules in neurons, but when it becomes hyperphosphorylated, it detaches from microtubules, leading to cytoskeletal instability and the formation of toxic aggregates.[1][4][5]
Microtubule Affinity-Regulating Kinases (MARKs) are a family of serine/threonine kinases (comprising MARK1, MARK2, MARK3, and MARK4) that play a crucial role in this pathological process.[4][6] MARKs phosphorylate tau at specific sites within its microtubule-binding domain, such as Ser262, which is considered an early event in AD pathogenesis.[2][6] This phosphorylation disrupts the binding of tau to microtubules, promoting its aggregation.[4] Consequently, inhibiting MARK activity represents a promising therapeutic strategy to mitigate tau pathology in AD.[6][7] Mark-IN-2 is a potent inhibitor of MARK, demonstrating potential for arresting the progression of neurofibrillary tangle pathology.[7]
Principle of the Assay
The this compound tau phosphorylation assay is designed to quantify the inhibitory effect of this compound on MARK-mediated tau phosphorylation. This can be assessed through two primary methodologies:
-
Biochemical Kinase Assay: This in vitro assay directly measures the enzymatic activity of a purified MARK isoform (e.g., MARK2, MARK3, MARK4) and its inhibition by this compound. Kinase activity is often determined by quantifying ATP consumption during the phosphotransfer reaction.
-
Cell-Based Assay: This assay measures the levels of phosphorylated tau in a cellular context. Cells expressing human tau are stimulated to induce hyperphosphorylation. The ability of this compound to reduce the levels of site-specific phosphorylated tau (e.g., pTau-Ser262) is then quantified, typically via immunoassay techniques like Western Blotting.
This compound Inhibitor Profile
This compound is a potent inhibitor of the Microtubule Affinity Regulating Kinase (MARK) family. The inhibitory activity has been quantified both in biochemical and cellular systems, highlighting its potential as a tool for research and drug development.
| Target | Assay Type | IC₅₀ Value |
| MARK3 | Biochemical | 5 nM[7] |
| MARK3 | Cellular (Primary Rat Cortical Neurons) | 280 nM[7] |
Signaling Pathway and Inhibition
The following diagram illustrates the signaling pathway of MARK-mediated tau phosphorylation and the mechanism of inhibition by this compound.
Protocols
Protocol 1: Biochemical MARK Kinase Inhibition Assay
This protocol describes a malachite green-based assay to measure the ATPase activity of a MARK enzyme and its inhibition by this compound. The assay quantifies the free phosphate released from ATP hydrolysis.
This protocol is adapted from methodologies described for other MARK inhibitors.[8][9][10]
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Include a vehicle control (e.g., DMSO).
-
Dilute purified, active MARK enzyme (e.g., MARK2, MARK3, or MARK4) to the desired concentration in assay buffer.
-
Prepare a stock solution of ATP in assay buffer.
-
-
Enzyme Inhibition:
-
In a 96-well microtiter plate, add 20 µL of the MARK enzyme solution to each well.
-
Add 10 µL of each this compound dilution (or vehicle) to the respective wells.
-
Incubate the plate for 60 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 20 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific MARK isoform.
-
Incubate the plate for 30 minutes at 25°C.
-
-
Detection:
-
Terminate the reaction by adding 100 µL of BIOMOL® Green reagent to each well. This reagent detects the free phosphate generated from ATP hydrolysis.
-
Incubate for 20 minutes at room temperature to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 620 nm using a microplate reader.
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Tau Phosphorylation Assay
This protocol uses a neuronal cell line to assess the ability of this compound to inhibit induced tau hyperphosphorylation. The readout is the level of phosphorylated tau at a MARK-specific site (e.g., pSer262) as measured by Western Blot.
This protocol is based on general procedures for analyzing induced tau phosphorylation in cell culture.[1][6]
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., SH-SY5Y or HEK-293T) stably or transiently expressing a human tau isoform (e.g., 0N4R).
-
Plate the cells in 6-well plates and grow them to 70-80% confluency.
-
-
Induction and Treatment:
-
To induce tau hyperphosphorylation, treat the cells with an appropriate stimulus. For example, to induce oxidative stress, expose cells to a low concentration of hydrogen peroxide (H₂O₂).[6]
-
Concurrently, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the cells for an appropriate duration (e.g., 24 hours) under standard culture conditions.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total protein extract).
-
-
Protein Quantification:
-
Determine the total protein concentration of each sample using a Bradford or BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-tau (e.g., anti-pSer262).
-
Total tau (to normalize for tau expression).
-
A loading control (e.g., anti-β-actin or anti-GAPDH).
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the blot images using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
For each sample, calculate the ratio of the phospho-tau signal to the total tau signal.
-
Normalize this ratio to the loading control to correct for any loading inaccuracies.
-
Plot the normalized phospho-tau levels against the this compound concentration to evaluate the dose-dependent inhibitory effect.
-
References
- 1. In-Cell NMR Study of Tau and MARK2 Phosphorylated Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated MARK2-dependent phosphorylation of Tau in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure and regulation of MARK, a kinase involved in abnormal phosphorylation of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau Phosphorylation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 6. Oxidative stress induces tau hyperphosphorylation via MARK activation : in neuroblastoma N1E-115 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of MARK2 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation and the accumulation of hyperphosphorylated tau protein are key pathological hallmarks of Alzheimer's disease (AD).[1][2] Microtubule Affinity-Regulating Kinase 2 (MARK2), a serine/threonine kinase, has emerged as a significant modulator of both these processes, making it a potential therapeutic target.[1][3] These application notes provide a comprehensive overview of the role of MARK2 in AD mouse models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Data Summary
The following tables summarize the key quantitative findings regarding the modulation of MARK2 in cellular and animal models of Alzheimer's disease.
Table 1: Effect of MARK2 Knockdown on Cytokine Expression in BV2 Microglial Cells
| Cell Line | Treatment | Target Cytokine | Outcome | Reference |
| BV2 (murine microglia) | LPS stimulation | IL-6 | Enhanced expression | [1][4] |
| BV2 (murine microglia) | TLR7 agonist | IL-6 | Enhanced expression | [4] |
Table 2: MARK2 Expression in Microglia of PS19 Tauopathy Mouse Model
| Microglial State | Marker | MARK2 Expression Level | Reference |
| Homeostatic | P2RY12-positive | Elevated | [1][4] |
| Activated | Iba-1 positive | Reduced | [1][4] |
Signaling Pathways and Experimental Workflows
MARK2 Signaling Pathway in Glial Cells
The following diagram illustrates the role of MARK2 as a negative regulator of the Toll-like receptor (TLR) pathway in glial cells.
Caption: MARK2 negatively regulates the TLR pathway, inhibiting IL-6 production.
Experimental Workflow for Investigating MARK2 in PS19 Mice
This diagram outlines a typical experimental workflow for studying the effects of MARK2 in the PS19 tauopathy mouse model.
Caption: Workflow for studying MARK2 in PS19 tauopathy mice.
Experimental Protocols
Protocol 1: Culturing and Transfection of BV2 Microglial Cells
-
Cell Culture:
-
Culture BV2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
MARK2 Knockdown (siRNA Transfection):
-
Seed BV2 cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Prepare siRNA targeting MARK2 and a non-targeting control siRNA.
-
Use a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions to transfect the cells with the siRNAs.
-
Incubate the cells for 48-72 hours post-transfection to achieve optimal knockdown.
-
-
LPS Stimulation and Cytokine Analysis:
-
Following transfection, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 6-24 hours.
-
Collect the cell culture supernatant to measure IL-6 levels using an ELISA kit.
-
Lyse the cells to extract RNA for qRT-PCR analysis of IL-6 mRNA levels or protein for Western blot analysis to confirm MARK2 knockdown.
-
Protocol 2: Immunostaining of PS19 Mouse Brain Tissue
-
Animal Model:
-
Tissue Preparation:
-
Anesthetize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose solution until it sinks.
-
Freeze the brain and section coronally at 30-40 µm using a cryostat.
-
-
Immunostaining Procedure:
-
Wash the brain sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with primary antibodies overnight at 4°C. Use antibodies specific for:
-
MARK2
-
P2RY12 (for homeostatic microglia)
-
Iba-1 (for activated microglia)
-
-
Wash the sections in PBS and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Counterstain with a nuclear stain like DAPI.
-
Mount the sections on slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the co-localization of MARK2 with P2RY12 and Iba-1 to determine the expression levels of MARK2 in different microglial populations.
-
Conclusion
The available evidence strongly suggests that MARK2 plays a crucial role in the pathogenesis of Alzheimer's disease by modulating neuroinflammation and tau pathology.[1] In glial cells, MARK2 acts as a negative regulator of pro-inflammatory cytokine production.[1][4] In the PS19 tauopathy mouse model, MARK2 expression is altered in activated microglia, indicating its involvement in the neuroinflammatory response to tau pathology.[1][4] These findings highlight MARK2 as a promising therapeutic target for the development of novel treatments for Alzheimer's disease. Further research utilizing the protocols and workflows outlined in these application notes will be instrumental in elucidating the precise mechanisms of MARK2 and evaluating the efficacy of MARK2-targeting therapies.
References
Application Notes and Protocols: Preparation of Mark-IN-2 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mark-IN-2 is a potent inhibitor of microtubule affinity regulating kinase (MARK), with a reported IC₅₀ of 5 nM for MARK3.[1] The MARK family of serine/threonine kinases plays a crucial role in regulating microtubule dynamics, cell polarity, and the phosphorylation of tau protein. Inhibition of MARK is a key area of investigation in neurodegenerative diseases such as Alzheimer's disease.[1] Accurate and consistent preparation of a this compound stock solution is the first critical step for reliable in vitro and in vivo experimental results.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
Proper preparation of a stock solution begins with understanding the physicochemical properties of the compound. Dimethyl sulfoxide (DMSO) is a recommended solvent for this compound as it is a polar aprotic solvent capable of dissolving a wide array of organic compounds and is miscible with most aqueous media and organic solvents.[1][2][3]
| Property | Value | Source |
| Molecular Weight | 425.9 g/mol | [4] |
| Recommended Solvent | DMSO | [1][5] |
| Appearance | Solid | [1] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration that can be easily diluted to desired working concentrations for various assays.
Materials:
-
This compound powder
-
Anhydrous or ACS grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Sterile, nuclease-free polypropylene cryovials for aliquoting
-
Vortex mixer and/or sonicator
-
Pipettes and sterile filter tips
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 425.9 g/mol / 1000 = 4.259 mg
-
-
Weigh this compound: Carefully weigh out 4.259 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolve in DMSO: Add 1 mL of DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, briefly sonicate the solution in a water bath to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particulates.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials.[1]
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots protected from light. Recommended storage conditions are:
Stock Solution Preparation Table
To prepare stock solutions of different concentrations and volumes, use the following table for quick reference. The required mass of this compound is calculated based on its molecular weight of 425.9 g/mol .
| Desired Stock Concentration | Volume: 1 mL | Volume: 5 mL | Volume: 10 mL |
| 1 mM | 0.426 mg | 2.13 mg | 4.26 mg |
| 5 mM | 2.13 mg | 10.65 mg | 21.3 mg |
| 10 mM | 4.26 mg | 21.3 mg | 42.6 mg |
| 15 mM | 6.39 mg | 31.95 mg | 63.9 mg |
Diagrams
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of the MARK signaling pathway by this compound.
References
Application Notes and Protocols for Mark-IN-2 Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Mark-IN-2, a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK), in primary neuronal cultures. The protocols outlined below detail methods for determining optimal treatment concentrations, assessing neuronal viability, and validating the target engagement of this compound.
Introduction
Microtubule Affinity Regulating Kinases (MARKs) are a family of serine/threonine kinases that play a crucial role in neuronal function and pathology. A primary function of MARK is the phosphorylation of microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4. This phosphorylation event leads to the detachment of MAPs from microtubules, thereby increasing microtubule dynamics. This process is essential for various neuronal processes, including neurite outgrowth and plasticity.
Dysregulation of MARK activity has been implicated in neurodegenerative diseases, most notably Alzheimer's disease, where hyperphosphorylation of Tau is a key pathological hallmark. Inhibition of MARK presents a promising therapeutic strategy to mitigate Tau pathology. This compound is a potent inhibitor of MARK, with an IC50 of 5 nM in cell-free assays and 280 nM in primary rat cortical neurons. These notes provide detailed protocols for the application of this compound in primary neuron models.
Data Presentation
This compound Inhibitory Concentrations
| Assay Type | Target | Species | IC50 | Citation |
| Cell-free | MARK3 | - | 5 nM | [1] |
| Primary Cell Culture | MARK3 | Rat (cortical neurons) | 280 nM | [1] |
Recommended Concentration Range for Primary Neuron Treatment
| Concentration Range | Purpose | Expected Outcome |
| 100 nM - 1 µM | Initial dose-response studies | Determine the optimal concentration for inhibiting Tau phosphorylation without inducing significant cytotoxicity. |
| 1 µM - 10 µM | Short-term treatments (< 24h) | Investigate acute effects on microtubule dynamics and signaling pathways. |
| 10 µM - 20 µM | Acute, high-dose treatments (e.g., 3 hours) | Used in some studies with other MARK inhibitors to observe rapid changes in microtubule stability.[2] |
Mandatory Visualizations
Caption: MARK Signaling Pathway and Point of Inhibition by this compound.
References
- 1. Tracking Tau in Neurons: How to Grow, Fix, and Stain Primary Neurons for the Investigation of Tau in All Developmental Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mark-IN-2 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Mark-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK), with an IC50 of 5 nM.[1] It is primarily used in research to study the roles of MARK enzymes, which are serine/threonine kinases.[2] These kinases are involved in regulating microtubule dynamics, cell polarity, and the phosphorylation of tau protein, making them a target of interest in Alzheimer's disease research.[1][2]
Q2: What is the recommended solvent for dissolving this compound? For most small molecule kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating initial high-concentration stock solutions. While specific manufacturer guidelines should always be followed, DMSO is typically effective. For subsequent dilutions into aqueous buffers for cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (commonly <0.5%).
Q3: My this compound is not fully dissolving in DMSO. What should I do? If you observe particulates or cloudiness, you can try gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication to aid dissolution. Ensure the vial is tightly capped to prevent water absorption by the DMSO. If the issue persists, the compound may have degraded or the concentration may be too high. Refer to the troubleshooting guide below for more detailed steps.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media? Directly dissolving this compound in aqueous solutions is generally not recommended. Like many kinase inhibitors, it is a hydrophobic molecule with low aqueous solubility. Dissolving it first in 100% DMSO to create a concentrated stock solution is the standard and most effective method. This stock can then be diluted to the final working concentration in your experimental buffer.
Q5: How should I prepare and store this compound stock solutions? Once a stock solution is prepared (e.g., in DMSO), it should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C for up to six months. For short-term storage, -20°C for up to one month is acceptable.[1] Always protect the solutions from light.[1]
Solubility Data
The solubility of this compound can vary based on the solvent and temperature. The following table provides general guidance. Note: This data is qualitative and should be confirmed with the manufacturer's technical data sheet (TDS).
| Solvent | Expected Solubility | Recommendations & Notes |
| DMSO | ≥ 10 mM | Recommended for primary stock solutions. Gentle warming or sonication may be required. |
| Ethanol | Sparingly Soluble | Not recommended for primary stock solutions. May be used for specific applications if DMSO is not suitable. |
| Water | Insoluble | Avoid dissolving directly in water or aqueous buffers. |
| PBS (pH 7.4) | Insoluble | Not suitable for creating stock solutions. Final working solutions should have a low percentage of DMSO. |
| Cell Culture Media | Insoluble | Dilute from a DMSO stock to the final working concentration immediately before use. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution from lyophilized this compound powder.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
Sonicator or water bath
Methodology:
-
Pre-Weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM solution, you will need to know the molecular weight (MW) of this compound to calculate the required mass (Mass = 10 mM * 1 mL * MW).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For instance, if you weighed enough powder for a 1 mL final volume, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, sonicate the solution for 5-10 minutes or warm it gently in a 37°C water bath for 5 minutes.
-
Vortex again and re-inspect to ensure the solution is clear.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed cryovials.
-
Store the aliquots at -80°C for long-term storage.
-
Troubleshooting Guide
If you encounter issues dissolving this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway
This compound functions by inhibiting the MARK family of kinases. These kinases are part of larger signaling cascades that respond to cellular signals and stresses. A primary function of MARK is to phosphorylate microtubule-associated proteins (MAPs), such as Tau, which detaches them from microtubules and increases microtubule dynamics.
Caption: Simplified MARK signaling pathway showing the inhibitory action of this compound.
References
Mark-IN-2 Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Mark-IN-2 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Q2: What are the recommended storage conditions and stability for a this compound stock solution?
A2: For optimal stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] The recommended storage conditions are as follows:
-
-80°C: 6 months
-
-20°C: 1 month (must be protected from light)
Q3: How should I prepare working solutions of this compound for in vivo experiments?
A3: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1] A common method involves preparing a stock solution in DMSO and then diluting it with a suitable vehicle. For example, a vehicle for a clear solution could be composed of PEG300, Tween-80, and saline, while a suspended solution for oral or intraperitoneal injection can be made using SBE-β-CD in saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication may help in dissolution.[1]
Q4: Can I store diluted working solutions of this compound?
A4: There is limited data on the stability of diluted working solutions of this compound in aqueous buffers. As a general best practice for kinase inhibitors, it is advisable to prepare fresh dilutions for each experiment from a frozen stock solution. If short-term storage (a few hours) at 4°C is necessary, it is recommended to perform a stability test to ensure the compound's integrity under those conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed in the stock solution upon thawing. | The solubility of this compound may be limited in the chosen solvent at lower temperatures. The concentration may be too high. | Gently warm the solution and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent or lower than expected activity in cell-based assays. | Degradation of this compound in the working solution. Adsorption of the compound to plasticware. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Consider using low-adhesion microplates and pipette tips. Perform a stability check of the compound in your specific cell culture medium. |
| Variability in results between experiments. | Repeated freeze-thaw cycles of the stock solution leading to degradation. Instability of the compound at room temperature during long experimental incubations. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1] For long incubations, assess the stability of this compound at 37°C in your experimental medium. |
Stability Data Summary
Currently, specific quantitative data on the half-life of this compound in various common laboratory solvents at different temperatures is not publicly available. The following table summarizes the known stability information.
| Solvent | Storage Temperature | Stability Period | Notes |
| DMSO | -80°C | 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. |
| DMSO | -20°C | 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
General Protocol for Assessing this compound Stability in a Working Solution
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental buffer or medium.
-
Materials: this compound stock solution, experimental buffer/medium, HPLC or LC-MS/MS system, control samples.
-
Procedure:
-
Prepare a fresh working solution of this compound in the desired experimental buffer or medium at the final experimental concentration.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC or LC-MS/MS to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC or LC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions and assessing their stability.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on MARK kinase.
References
Technical Support Center: MARK Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with MARK (Microtubule Affinity Regulating Kinase) inhibitors.
Troubleshooting Guides
Problem: Inhibitor Shows Low Potency or No Activity in Biochemical Assay
Possible Cause 1: Suboptimal Assay Conditions
-
Solution: Optimize the components of your kinase assay. Ensure the purity of your kinase preparation is high (>98%) to avoid interference from contaminating kinases.[1] Key parameters to optimize include enzyme and substrate concentrations, ATP concentration (ideally at the Km for ATP), pH, and ionic strength.[2][3] It's also crucial to determine the optimal reaction time to ensure the assay is in the linear range.
Possible Cause 2: Inactive Inhibitor
-
Solution: Verify the integrity and concentration of your inhibitor stock solution. If possible, use a known positive control inhibitor to validate your assay setup.[4]
Possible Cause 3: Inappropriate Assay Format
-
Solution: The choice of assay technology can significantly impact results. Consider the advantages and limitations of different formats.[2][4] For instance, radioactive assays directly measure phosphate incorporation and are highly sensitive, while fluorescence-based assays like TR-FRET offer a non-radioactive alternative suitable for high-throughput screening.[1][2][5]
Summary of Common Biochemical Kinase Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Radioactive Assay | Measures the transfer of 32P or 33P from ATP to a substrate.[1][6] | High sensitivity, direct measurement of phosphorylation.[3] | Requires handling of radioactive materials, lower throughput. |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[2] | Homogeneous format, good for HTS. | Can be prone to interference from colored compounds. |
| Time-Resolved FRET (TR-FRET) | Uses a lanthanide donor and a fluorescent acceptor to detect phosphorylation.[2][5] | High sensitivity, low background, homogeneous format.[5] | Requires specific labeled reagents. |
| Luminescence-based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction.[2] | High sensitivity, broad applicability. | Indirect measurement of phosphorylation. |
| ELISA-based | Uses an antibody to detect the phosphorylated substrate.[2][4] | High specificity. | Requires multiple wash steps, lower throughput. |
Problem: Inhibitor is Potent in Biochemical Assays but Inactive in Cell-Based Assays
Possible Cause 1: Poor Cell Permeability
-
Solution: The inhibitor may not be efficiently crossing the cell membrane. Consider optimizing the compound's physicochemical properties to improve permeability.[7][8]
Possible Cause 2: High Protein Binding
-
Solution: The inhibitor may be binding to plasma proteins in the cell culture media, reducing its effective concentration. Consider using serum-free media for a short duration or performing an assay to determine the extent of protein binding.
Possible Cause 3: Inhibitor Efflux
-
Solution: The inhibitor could be actively transported out of the cell by efflux pumps. This can be investigated using cells that overexpress specific transporters or by using known efflux pump inhibitors.[7]
Possible Cause 4: Intracellular ATP Concentration
-
Solution: The high intracellular concentration of ATP can outcompete ATP-competitive inhibitors.[4] Consider using inhibitors with a different mechanism of action or testing the inhibitor in cellular assays that are less sensitive to ATP competition.
Problem: Unexpected or Off-Target Effects Observed
Possible Cause 1: Lack of Inhibitor Specificity
-
Solution: Many kinase inhibitors have activity against multiple kinases due to the conserved nature of the ATP-binding pocket.[9] It is crucial to profile your inhibitor against a panel of kinases to determine its selectivity.[6][10] Be aware that even structurally distinct inhibitors can have overlapping targets.[9]
Possible Cause 2: Retroactivity
-
Solution: Inhibition of a downstream kinase can sometimes lead to the activation of an upstream or parallel pathway through a phenomenon known as retroactivity.[11] This is not due to non-specific binding but rather a consequence of altering the dynamics of the signaling network.[11] Mapping the broader signaling changes upon inhibitor treatment using techniques like phosphoproteomics can help identify such effects.
Possible Cause 3: Compound-Specific Toxicity
-
Solution: The observed phenotype may be due to general cellular toxicity rather than specific inhibition of MARK. Perform cell viability assays (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration of your inhibitor.[12] Ensure that the concentrations used for functional assays are below the cytotoxic threshold.
Frequently Asked Questions (FAQs)
Q1: What are the different isoforms of MARK, and should I target a specific one?
A1: There are four main isoforms of MARK (MARK1, MARK2, MARK3, and MARK4).[13] They have a high degree of homology, which can make developing isoform-specific inhibitors challenging.[13] The choice of which isoform to target may depend on the specific biological context, as they can have both redundant and distinct functions.[14] For example, MARK4 is often implicated in Alzheimer's disease due to its role in Tau phosphorylation and is also dysregulated in some cancers.[13][15]
Q2: How can I validate that my inhibitor is engaging MARK in cells?
A2: Several methods can be used to confirm target engagement in a cellular context. A cellular phosphorylation assay that measures the phosphorylation status of a known MARK substrate, such as Tau, can provide evidence of target inhibition.[16][17] Another approach is the NanoBRET™ Target Engagement Intracellular Assay, which directly measures compound binding to the target protein in living cells.[16]
Q3: What are some known off-target effects of kinase inhibitors?
A3: Off-target effects of kinase inhibitors are common and can lead to a variety of unintended consequences.[10][18][19] These can range from inhibition of other kinases to effects on non-kinase proteins.[10] For example, some MEK inhibitors have been shown to affect calcium signaling independently of their intended target.[18] Kinase inhibitors can also cause endocrine-related side effects, such as alterations in thyroid function and glucose metabolism.[20][21]
Q4: What are the typical IC50 values for known MARK inhibitors?
A4: The IC50 values for MARK inhibitors can vary widely depending on the compound and the specific MARK isoform. Below is a table summarizing reported IC50 values for some MARK inhibitors.
| Inhibitor | Target | IC50 (µM) | Reference |
| Huperzine A | MARK4 | 4.91 | [15] |
| Donepezil | MARK4 | 5.3 | [22] |
| Rivastigmine Tartrate | MARK4 | 6.74 | [22] |
| OTSSP167 | MARK4 | - | [12] |
| PCC0208017 | MARK3 | 0.0018 | [17] |
| PCC0208017 | MARK4 | 0.00201 | [17] |
Q5: What is the role of the MARK signaling pathway?
A5: The MARK signaling pathway is a component of the broader MAPK signaling network and plays a crucial role in regulating cell polarity, microtubule dynamics, and cell cycle control.[9][13] MARKs are serine/threonine kinases that phosphorylate microtubule-associated proteins (MAPs), including Tau.[13] This phosphorylation leads to the detachment of MAPs from microtubules, causing microtubule destabilization.[13] Dysregulation of the MARK pathway has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer.[13]
Visualizations
Caption: Simplified MARK signaling pathway showing upstream activators and downstream effects on Tau and microtubules.
Caption: General experimental workflow for the development and validation of MARK inhibitors.
Caption: A decision tree to guide troubleshooting common issues in MARK inhibitor experiments.
Experimental Protocols
General Protocol for a TR-FRET Kinase Assay
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and the TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-allophycocyanin).
-
Kinase Reaction:
-
Add the kinase to the wells of a microplate.
-
Add the test inhibitor at various concentrations.
-
Add the biotinylated substrate and ATP to initiate the reaction.
-
Incubate at the optimal temperature for the determined reaction time.
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Add the TR-FRET detection reagent mixture.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths. Calculate the ratio of the acceptor and donor signals to determine the extent of phosphorylation.
General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MARK inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
General Protocol for Western Blotting to Detect Phospho-Tau
-
Cell Lysis: Treat cells with the MARK inhibitor for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Tau (at a specific site known to be a MARK target) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total Tau and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in Tau phosphorylation upon inhibitor treatment.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 7. Optimization of microtubule affinity regulating kinase (MARK) inhibitors with improved physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MARK inhibitors: Declaring a No-Go decision on a chemical series based on extensive DMPK experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic adverse events of multitarget kinase inhibitors: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mark-IN-2 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mark-IN-2 in in vivo experiments.
FAQs and Troubleshooting Guides
This section addresses common challenges encountered during the in vivo delivery of this compound, offering potential solutions and best practices to ensure experimental success.
Formulation and Solubility
Question: My this compound solution is precipitating upon administration. How can I improve its solubility for in vivo use?
Answer:
Precipitation of this compound is a common issue due to its likely poor aqueous solubility, a characteristic shared by many kinase inhibitors with a pyrazolopyrimidine scaffold.[1][2] To address this, consider the following formulation strategies:
-
Co-solvents: A mixture of solvents can enhance solubility. A common starting point for rodent studies is a vehicle containing DMSO, PEG300, Tween 80, and saline or water.[3]
-
pH Adjustment: The solubility of pyrazolopyrimidine derivatives can be pH-dependent.[4] Assess the pH-solubility profile of this compound and consider using a buffered solution to maintain a pH at which the compound is most soluble and stable.
-
Lipid-Based Formulations: For oral administration, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve the solubility and absorption of poorly water-soluble kinase inhibitors.[5] The formation of lipophilic salts can further enhance loading in these formulations.[5]
-
Excipients: Various pharmaceutical excipients can be used to improve the solubility and stability of small molecules.[6] For lyophilized formulations, sugars like sucrose and trehalose can act as lyoprotectants.[2]
Troubleshooting Flowchart for Formulation Issues:
Pharmacokinetics and Bioavailability
Question: I am observing low plasma concentrations and rapid clearance of this compound in my animal models. What are the potential causes and solutions?
Answer:
Published data on this compound in rats and dogs indicate moderate to high clearance and a short terminal elimination half-life (t½ = 0.7h in rats, 1h in dogs).[5] This pharmacokinetic profile presents a significant challenge for maintaining therapeutic concentrations in vivo.
Potential Causes:
-
Rapid Metabolism: this compound may be subject to extensive first-pass metabolism in the liver.
-
Poor Absorption: For oral administration, low aqueous solubility can lead to poor absorption from the gastrointestinal tract.
-
P-glycoprotein (Pgp) Efflux: Some kinase inhibitors are substrates for efflux transporters like Pgp, which can limit their absorption and tissue penetration.
Strategies to Improve Bioavailability:
-
Formulation Optimization: As discussed in the previous section, enhancing solubility through appropriate formulation is the first step to improving absorption.
-
Route of Administration: For initial efficacy studies, intravenous (IV) administration can bypass first-pass metabolism and ensure complete bioavailability. However, for chronic studies, alternative routes like subcutaneous (SC) or intraperitoneal (IP) injection, or an optimized oral formulation, will be necessary.
-
Chemical Modification: While beyond the scope of a typical in vivo study, it's worth noting that structural modifications to the pyrazolopyrimidine scaffold can improve pharmacokinetic properties.[1][2]
Quantitative Pharmacokinetic Data for this compound:
| Species | Route | t½ (h) | Clearance | Volume of Distribution |
| Rat | IV | 0.7 | Moderate to High | Reasonable |
| Dog | IV | 1.0 | Moderate to High | Reasonable |
| Data summarized from publicly available information.[5] Specific values for clearance and volume of distribution were not provided in the source. |
Off-Target Effects and Toxicity
Question: How can I assess and mitigate potential off-target effects of this compound in my in vivo studies?
Answer:
While this compound is a potent MARK inhibitor, like many kinase inhibitors, it may have off-target activities that can lead to unexpected phenotypes or toxicity.[7]
Assessing Off-Target Effects:
-
Kinase Profiling: A comprehensive in vitro kinase panel is the first step to understanding the selectivity profile of this compound.
-
Phenotypic Observation: Careful observation of animal behavior, weight, and overall health during the study can provide clues to potential off-target toxicities.
-
Histopathology: At the end of the study, a thorough histopathological examination of major organs can identify tissue-specific toxicities.
-
Biomarker Analysis: Measuring biomarkers of organ damage (e.g., liver enzymes) in plasma can provide quantitative measures of toxicity.[8]
Mitigating Off-Target Effects:
-
Dose Optimization: Use the lowest effective dose to minimize off-target engagement. A dose-response study is crucial to identify a therapeutic window.
-
Control Compounds: Include a structurally related but inactive control compound in your study to differentiate between on-target and off-target effects.
-
Selective Analogs: If available, comparing the in vivo effects of this compound with a more selective MARK inhibitor can help to attribute observed phenotypes to the inhibition of MARK.
Signaling Pathway of MARK and Potential Off-Target Interactions:
Experimental Protocols
This section provides detailed methodologies for common in vivo administration routes for small molecule inhibitors like this compound.
Intravenous (IV) Bolus Injection in Mice
-
Preparation:
-
Prepare the this compound formulation in a sterile vehicle. Ensure the final concentration allows for the desired dose to be administered in a volume of 5-10 ml/kg.
-
Warm the animal under a heat lamp to dilate the lateral tail veins.
-
-
Procedure:
-
Place the mouse in a suitable restraint device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Procedure:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Oral Gavage (PO) in Rats
-
Preparation:
-
Prepare the this compound formulation. For oral gavage, a volume of up to 10 ml/kg is typically used.
-
Select a gavage needle of the appropriate size for the rat.
-
-
Procedure:
-
Gently restrain the rat, holding it in an upright position.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to be inserted.
-
Insert the gavage needle into the mouth and gently guide it over the tongue into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
-
Post-Procedure:
-
Carefully remove the gavage needle and return the rat to its cage.
-
Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Experimental Workflow for In Vivo Efficacy Study:
References
- 1. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo bioequivalence and in vitro similarity factor (f2) for dissolution profile comparisons of extended release formulations: how and when do they match? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-2206 (formerly Mark-IN-2)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Akt inhibitor MK-2206. Our goal is to help you prevent precipitation of MK-2206 in your cell culture media and ensure the success of your experiments.
Troubleshooting Guide: Preventing MK-2206 Precipitation
Precipitation of MK-2206 in cell culture media is a common issue that can significantly impact experimental results. This guide provides a step-by-step approach to identify and resolve this problem.
Problem: A precipitate is observed in the cell culture media after adding MK-2206.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MK-2206 precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended solvent for preparing MK-2206 stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of MK-2206.[1][2][3][4][5] It is soluble in DMSO up to 96 mg/mL.[6] For some applications, Dimethylformamide (DMF) can also be used.[2]
Q2: How should I prepare my working solution of MK-2206 for cell culture experiments?
A2: To prevent precipitation, it is crucial to first prepare a high-concentration stock solution in 100% DMSO. Subsequent dilutions should be made serially in DMSO before the final dilution into your aqueous cell culture medium.[3] Directly diluting the high-concentration stock into the media is a common cause of precipitation.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture media?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments.
Q4: Can I store MK-2206 solutions?
A4: MK-2206 powder is stable for years when stored at -20°C.[2] Stock solutions in DMSO can be stored at -20°C for at least one month, though some suppliers suggest storage at -80°C for up to a year.[6] It is generally recommended that aqueous working solutions be prepared fresh for each experiment and not stored for more than a day.[2]
Solubility and Stability
Q5: What is the solubility of MK-2206 in different solvents?
A5: The solubility of MK-2206 varies significantly between solvents. The following table summarizes the approximate solubility of MK-2206 dihydrochloride:
| Solvent | Approximate Solubility |
| DMSO | ~96 mg/mL (199.83 mM)[6] |
| Water | ~2.74 mg/mL (with sonication)[4] |
| Ethanol | Insoluble[4] |
| DMF:PBS (pH 7.2) (1:3) | ~0.2 mg/mL[2] |
Q6: What is the stability of MK-2206 in cell culture media?
Experimental Protocols
Q7: What is a typical experimental protocol for using MK-2206 in a cell-based assay?
A7: The following is a general protocol for a cell proliferation assay:
-
Prepare Stock Solution: Dissolve MK-2206 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 2,000-3,000 cells per well and incubate for 24 hours.[2][3]
-
Prepare Working Solutions: Perform serial dilutions of your MK-2206 stock solution in DMSO. Then, dilute the appropriate DMSO stock into your cell culture medium to achieve the desired final concentrations (e.g., 0.3, 1, 3 µM).[2][3]
-
Treatment: Add the final working solutions to your cells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 or 96 hours).[2][3]
-
Assay: Perform your cell proliferation assay according to the manufacturer's instructions.
Q8: What is the mechanism of action of MK-2206?
A8: MK-2206 is a potent and highly selective allosteric inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[7] It binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation.[3] This inhibition of the PI3K/Akt signaling pathway can lead to decreased cell proliferation and induction of apoptosis.[7]
Akt Signaling Pathway Inhibition by MK-2206
Caption: MK-2206 inhibits the Akt signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MK2206 | Akt1/2/3 inhibitor | CAS 1032349-93-1 | Buy MK-2206 from Supplier InvivoChem [invivochem.com]
- 4. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Mk-2206 | C25H21N5O | CID 24964624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Mark-IN-2: A Comparative Guide for Researchers
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the Microtubule Affinity Regulating Kinases (MARK) have emerged as a significant therapeutic target. These serine/threonine kinases play a crucial role in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, one of the pathological hallmarks of Alzheimer's. This guide provides a comparative analysis of Mark-IN-2, a potent MARK inhibitor, against other known inhibitors, offering researchers a data-driven resource for their investigations.
Performance Comparison of MARK Inhibitors
The efficacy of a kinase inhibitor is primarily determined by its potency, typically measured as the half-maximal inhibitory concentration (IC50), and its selectivity across the kinome. Lower IC50 values indicate higher potency. The following tables summarize the available quantitative data for this compound and other representative MARK inhibitors.
Table 1: Biochemical Potency of MARK Inhibitors
| Inhibitor | MARK1 IC50 (µM) | MARK2 IC50 (µM) | MARK3 IC50 (µM) | MARK4 IC50 (µM) |
| This compound | - | - | 0.005 [1] | - |
| PD173952 | 0.010[2] | 0.052[2] | 0.10[2] | 0.0033[2] |
| PD-166285 hydrate | 0.042[2] | 0.0024[2] | 0.0021[2] | 0.0035[2] |
| PF-431396 hydrate | 0.067[2] | 0.034[2] | 0.16[2] | 0.011[2] |
| Sunitinib malate | 0.14[2] | 0.013[2] | 0.0027[2] | 0.038[2] |
| DMH4 | >50[2] | 0.35[2] | 2.08[2] | 0.27[2] |
| PHA 767491 hydrochloride | 0.33[2] | 0.16[2] | 0.93[2] | 0.80[2] |
| Compound 39621 | - | 3.6 | - | - |
Table 2: Cellular Activity of MARK Inhibitors
| Inhibitor | Cell Line | Assay | Cellular IC50 (nM) |
| This compound | Primary rat cortical neurons | Inhibition of Okadaic acid-induced Tau phosphorylation at S262 | 280[1] |
| Compound 39621 | CHO cells | Protection against MARK2-induced microtubule network breakdown | Effective at 10,000 |
Kinase Selectivity Profile
Experimental Methodologies
To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays are provided below.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the IC50 of an inhibitor against a MARK kinase isoform in a biochemical setting.
Materials:
-
Recombinant human MARK1, MARK2, MARK3, or MARK4 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP (at or near the Km for the specific MARK isoform)
-
Substrate peptide (e.g., CHKtide)[2]
-
Test inhibitor (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, the MARK enzyme, and the test inhibitor at the desired concentrations.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ kit, following the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cellular Tau Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of tau at specific sites within a cellular context.
Materials:
-
A suitable cell line (e.g., primary rat cortical neurons, U2OS cells stably expressing tau)[1]
-
Cell culture medium and supplements
-
Inducer of tau phosphorylation (e.g., Okadaic acid)[1]
-
Test inhibitor (e.g., this compound) at various concentrations
-
Lysis buffer
-
Antibodies:
-
Primary antibody specific for phosphorylated tau at a MARK-specific site (e.g., pS262)
-
Primary antibody for total tau
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
-
Western blot or ELISA reagents and equipment
Procedure:
-
Plate the cells in a multi-well format and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Induce tau hyperphosphorylation by treating the cells with an agent like Okadaic acid for a specific duration.
-
Lyse the cells to extract total protein.
-
Quantify the levels of phosphorylated tau and total tau using either Western blotting or an ELISA-based method.
-
For Western blotting, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the specific primary and secondary antibodies.
-
For ELISA, use a sandwich ELISA format with capture and detection antibodies specific for total and phosphorylated tau.
-
Normalize the amount of phosphorylated tau to the amount of total tau for each treatment condition.
-
Calculate the percentage of inhibition of tau phosphorylation for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the dose-response curve.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the MARK signaling pathway and a general workflow for inhibitor testing.
References
A Comparative Guide to Mark-IN-2 and Other MARK Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
The hyperphosphorylation of the tau protein is a central pathological hallmark of Alzheimer's disease (AD), leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. Microtubule Affinity-Regulating Kinases (MARKs) have emerged as key players in this process, making them a promising therapeutic target. This guide provides a comparative analysis of Mark-IN-2, a potent MARK inhibitor, alongside other notable inhibitors, offering a valuable resource for researchers in the field of Alzheimer's drug discovery.
MARK Inhibition: A Strategic Approach in Alzheimer's Disease
The MARK family of serine/threonine kinases, comprising four isoforms (MARK1, MARK2, MARK3, and MARK4), plays a crucial role in regulating microtubule dynamics through the phosphorylation of tau. Elevated expression and activity of MARKs, particularly MARK4, have been observed in the brains of Alzheimer's patients, correlating with tau pathology.[1] By phosphorylating tau at specific sites, such as Ser262, MARKs initiate a cascade of events that leads to tau detachment from microtubules, their destabilization, and the subsequent aggregation of tau into pathological tangles.[1][2] Therefore, the inhibition of MARK activity presents a rational therapeutic strategy to mitigate tau-related neurodegeneration in Alzheimer's disease.
Performance Comparison of MARK Inhibitors
This section provides a quantitative comparison of this compound and other selected MARK inhibitors. The data is compiled from various in vitro kinase assays and cellular studies.
In Vitro Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against the four MARK isoforms. This data is crucial for understanding the potency and selectivity of each inhibitor.
| Compound | MARK1 IC50 (nM) | MARK2 IC50 (nM) | MARK3 IC50 (nM) | MARK4 IC50 (nM) | Reference |
| This compound | Data not available | Data not available | 5 | Data not available | [3] |
| Compound 39621 | >50,000 | 3,600 | Data not available | Data not available | |
| BX-912 | Data not available | Data not available | Data not available | 5.35 µM (ATPase assay) | |
| OTSSP167 | Data not available | Data not available | Data not available | Good inhibition (qualitative) | [4] |
| Galantamine | Data not available | Data not available | Data not available | 5.87 µM (IC50) | [5] |
Note: The IC50 values may vary depending on the specific assay conditions. Direct comparison between different studies should be made with caution.
Cellular Activity
The ability of an inhibitor to penetrate cells and inhibit MARK activity in a cellular context is a critical parameter for its therapeutic potential.
| Compound | Cell Line | Assay | Cellular IC50 | Reference |
| This compound | Primary rat cortical neurons | Tau phosphorylation at S262 | 280 nM | [3] |
In Vivo Validation in Alzheimer's Models
While in vitro and cellular data are essential for initial screening, in vivo validation in relevant animal models is a critical step in the drug development pipeline. Although specific in vivo efficacy data for this compound in Alzheimer's models is not yet publicly available, studies on the genetic deletion of MARK4 in a tauopathy mouse model provide strong proof-of-concept for the therapeutic potential of MARK inhibition.
In a P301S tauopathy mouse model (PS19), the knockout of the Mark4 gene resulted in:
-
Improved survival rates and cognitive function.
-
Reduced neurodegeneration and astrogliosis.
-
Decreased accumulation of pathological forms of tau , including tau phosphorylated at Ser356 and AT8-positive tau.
These findings strongly suggest that inhibiting MARK4 activity can ameliorate tau-related pathology and its downstream consequences in a living organism. Further in vivo studies with specific small-molecule inhibitors like this compound are warranted to translate these genetic findings into pharmacological interventions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: MARK4 signaling pathway in Alzheimer's disease.
Caption: Experimental workflow for MARK inhibitor validation.
Experimental Protocols
In Vitro MARK Enzyme Inhibition Assay (ATPase-Based)
This protocol is a generalized procedure for determining the IC50 value of a test compound against a MARK isoform.
Materials:
-
Recombinant human MARK protein (e.g., MARK4)
-
Test inhibitor (e.g., this compound)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)
-
Malachite Green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer.
-
Add the test inhibitor to the wells at various concentrations. Include a control with DMSO only.
-
Add the recombinant MARK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km value for the specific MARK isoform.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the Malachite Green reagent, which detects the amount of inorganic phosphate released from ATP hydrolysis.
-
Read the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Tau Phosphorylation Assay
This protocol describes a method to assess the ability of a MARK inhibitor to reduce tau phosphorylation in a cellular model.
Materials:
-
Neuronal cells (e.g., primary rat cortical neurons or SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Okadaic acid (a phosphatase inhibitor to induce hyperphosphorylation)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Tau (e.g., at Ser262), anti-total-Tau, and anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture neuronal cells to the desired confluency in multi-well plates.
-
Induce tau hyperphosphorylation by treating the cells with okadaic acid (e.g., 20 nM for 2-4 hours).
-
Concurrently with or prior to okadaic acid treatment, add the test inhibitor at various concentrations to the cell culture medium. Include a vehicle control (e.g., DMSO).
-
After the incubation period, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-tau overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system and image the blot.
-
Strip the membrane and re-probe with antibodies against total tau and a loading control to normalize the phospho-tau signal.
-
Quantify the band intensities using densitometry software and calculate the reduction in tau phosphorylation at each inhibitor concentration to determine the cellular IC50.[6][7][8][9]
Conclusion
The inhibition of MARKs, particularly MARK4, represents a compelling therapeutic strategy for Alzheimer's disease by targeting the hyperphosphorylation of tau. This compound has demonstrated potent inhibition of MARK3 in vitro and cellular activity in reducing tau phosphorylation. While its full selectivity profile and in vivo efficacy in Alzheimer's models are yet to be fully elucidated, the strong validation of MARK4 as a therapeutic target from genetic studies provides a solid rationale for the continued investigation of this compound and other MARK inhibitors. The experimental protocols and comparative data presented in this guide are intended to facilitate further research and development in this promising area of Alzheimer's therapeutics.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
Navigating MARK Kinase Inhibition: A Comparative Guide to Mark-IN-2 and its Alternatives
The MARK family of serine/threonine kinases, particularly MARK2, MARK3, and MARK4, plays a crucial role in regulating microtubule dynamics and has been implicated in the pathology of neurodegenerative diseases like Alzheimer's and in cancer progression.[1][2][3] Inhibition of these kinases is a promising therapeutic avenue. Mark-IN-2 has been identified as a potent inhibitor of MARK3, showing an IC50 of 5 nM in enzymatic assays and 280 nM in primary rat cortical neurons.[4] This guide places this compound in the context of other available inhibitors to aid in the selection of appropriate research tools.
Comparative Efficacy of MARK Inhibitors
To provide a clear comparison of the available MARK inhibitors, the following table summarizes their key performance metrics as reported in the literature. It is important to note that experimental conditions can vary between studies, and these values should be considered in that context.
| Inhibitor | Target(s) | IC50 | Cellular/In Vivo Efficacy | Reference |
| This compound | MARK3 | 5 nM (enzymatic) | 280 nM (rat cortical neurons) | [4] |
| MRT67307 | Pan-MARK | Not specified | 25-40% inhibition of cell migration at 1-3 µM | [5] |
| OTSSP167 | MARK4 | 58.88 µM (HEK-293), 48.2 µM (MCF-7) | Inhibition of cell proliferation | [6] |
| PCC0208017 | MARK3/MARK4 | Not specified | In vivo anti-tumor activity at 50-100 mg/kg | [7] |
| Compound 39621 | MARK isoforms | Not specified | Reverses MARK2-induced microtubule breakdown | [8] |
| MKI (peptide) | MARK2/3 | Not specified | Reduces tumor growth in vivo | [9] |
Experimental Methodologies
The following sections detail the experimental protocols utilized in the characterization of these MARK inhibitors, providing a basis for the design of reproducible and comparative studies.
Enzymatic Assays
-
Objective: To determine the direct inhibitory activity of a compound on MARK kinase activity.
-
General Protocol: Recombinant MARK enzyme is incubated with a specific substrate (e.g., a peptide derived from Tau) and ATP. The inhibitor is added at varying concentrations. The extent of substrate phosphorylation is measured, typically through methods like radioactivity assays, fluorescence-based assays, or mass spectrometry. The IC50 value is then calculated as the concentration of the inhibitor required to reduce enzyme activity by 50%.[2]
Cell-Based Assays
-
Objective: To assess the efficacy of the inhibitor in a cellular context.
-
Cell Lines: Commonly used cell lines for studying MARK function include neuronal cells (e.g., primary cortical neurons), cancer cell lines (e.g., HEK-293, MCF-7, glioma cell lines), and CHO cells.[4][6][7][8]
-
Key Readouts:
-
Phosphorylation of Tau: Western blotting or immunofluorescence using antibodies specific to phosphorylated Tau sites (e.g., Ser262) is a common method to assess the downstream effects of MARK inhibition.[4]
-
Microtubule Integrity: The effect of MARK inhibition on microtubule stability can be visualized by immunofluorescence staining of tubulin.[8]
-
Cell Viability/Proliferation: Assays such as MTT or colony formation assays are used to determine the impact of the inhibitor on cancer cell growth.[6]
-
Cell Migration: Wound healing or transwell migration assays are employed to evaluate the effect of inhibitors on cancer cell motility.[5]
-
In Vivo Studies
-
Objective: To evaluate the therapeutic potential and pharmacokinetic properties of the inhibitor in a living organism.
-
Animal Models: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are frequently used to test the anti-tumor efficacy of MARK inhibitors.[7]
-
Administration and Analysis: The inhibitor is administered to the animals (e.g., orally or via injection), and tumor growth is monitored over time. Pharmacokinetic studies involve measuring the concentration of the compound in blood and tissues (including the brain for neurodegenerative disease models) over time to determine its absorption, distribution, metabolism, and excretion.[4][7]
MARK Signaling Pathway and Inhibition
The diagram below illustrates a simplified signaling pathway involving MARK and its downstream target Tau, a key protein in the formation of neurofibrillary tangles in Alzheimer's disease. Inhibition of MARK by compounds like this compound is designed to prevent the hyperphosphorylation of Tau, thereby maintaining microtubule stability.
Caption: Inhibition of MARK kinase prevents Tau phosphorylation and microtubule destabilization.
Experimental Workflow for Inhibitor Validation
The following workflow outlines the key steps in validating a novel MARK inhibitor, from initial screening to in vivo testing.
Caption: A typical workflow for the discovery and validation of MARK inhibitors.
References
- 1. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential Chemoproteomics Reveals MARK2/3 as Cell Migration-Relevant Targets of the ALK Inhibitor Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Guide to MARK-IN-2 Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor MARK-IN-2 with other known MARK inhibitors, focusing on their specificity and off-target effects. The information presented is compiled from publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their studies.
Introduction to this compound and its Alternatives
This compound is a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK), with a reported IC50 of 5 nM for MARK3.[1] The MARK family of serine/threonine kinases (MARK1, MARK2, MARK3, MARK4) plays a crucial role in regulating microtubule dynamics and has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. The therapeutic potential of targeting MARK has led to the development of several small molecule inhibitors. This guide compares this compound with two other commercially available MARK inhibitors: MRT67307 and Compound 39621 , as well as the related compound BX795 .
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for the on-target potency and off-target activity of this compound and its comparators. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are standard measures of inhibitor potency. A lower value indicates a more potent inhibitor.
Table 1: On-Target Potency against MARK Kinase Family
| Inhibitor | MARK1 IC50 (nM) | MARK2 IC50 (nM) | MARK3 IC50 (nM) | MARK4 IC50 (nM) |
| This compound | Not Available | Not Available | 5 | Not Available |
| MRT67307 | 27-52 | 27-52 | 27-52 | 27-52 |
| Compound 39621 | Not Available | Not Available | 3600 | Not Available |
| BX795 | 55 | 53 | 81 | 19 |
Table 2: Off-Target Activity Profile
This table presents a selection of off-target kinases for which inhibition data is available. A comprehensive, head-to-head KINOMEscan profile for all compounds is not publicly available. The data below is compiled from various sources.
| Inhibitor | Off-Target Kinase | IC50 (nM) | Notes |
| This compound | Data Not Available | - | A broad kinase selectivity profile is not publicly available. |
| MRT67307 | IKKε | 160 | Dual inhibitor of IKKε and TBK1.[1][2] |
| TBK1 | 19 | [1][2] | |
| ULK1 | 45 | [1][2] | |
| ULK2 | 38 | [1][2] | |
| Compound 39621 | GSK-3β | >50,000 (30% inhibition at 50 µM) | ATP-competitive MARK-selective inhibitor. |
| SAD-kinase B/BRSK-1 | >50,000 (20% inhibition at 50 µM) | ||
| MARKK/TAO-1 | >50,000 (11% inhibition at 50 µM) | ||
| Cdc2/cycB | >50,000 (4% inhibition at 50 µM) | ||
| p38/SAPK | >50,000 (0% inhibition at 50 µM) | ||
| BX795 | PDK1 | 6 | Potent PDK1 inhibitor.[3] |
| TBK1 | 11 | [4] | |
| IKKε | 41 | [4] | |
| NUAK1 | 5 | [4] | |
| Aurora B | 31 | [4] | |
| MLK1 | 50 | [4] | |
| MLK2 | 46 | [4] | |
| MLK3 | 42 | [4] | |
| VEGFR | - | Inhibits with lower potency.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated.
Figure 1: Simplified signaling pathway of the MARK kinase family and points of intervention by inhibitors.
Figure 2: General experimental workflow for in vitro kinase inhibition assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of results and for designing further studies. Below are outlines of common kinase inhibition assay protocols.
Radiometric Kinase Assay (e.g., for MARK1)
This method directly measures the incorporation of a radiolabeled phosphate from [γ-33P]-ATP into a substrate peptide by the kinase.
-
Reaction Setup : A reaction mixture is prepared containing 8 mM MOPS pH 7.0, 0.2 mM EDTA, a substrate peptide (e.g., 100 µM KKKVSRSGLYRSPSMPENLNRPR for MARK1), 10 mM MgAcetate, and the MARK1 enzyme.[5]
-
Inhibitor Addition : The test compound (e.g., this compound), dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also prepared.
-
Initiation and Incubation : The reaction is initiated by the addition of [γ-33P]-ATP. The reaction is then incubated for a set time (e.g., 40 minutes) at room temperature.[5]
-
Stopping the Reaction : The reaction is stopped by the addition of phosphoric acid.[5]
-
Detection : An aliquot of the reaction mixture is spotted onto a phosphocellulose filter paper, which binds the phosphorylated peptide. The filter is washed to remove unincorporated [γ-33P]-ATP.
-
Quantification : The amount of radioactivity on the filter is quantified using a scintillation counter. The percentage of inhibition is calculated by comparing the counts in the inhibitor-treated samples to the control samples.
Mobility Shift Kinase Assay (Caliper Assay)
This assay measures the difference in electrophoretic mobility between the non-phosphorylated substrate and the phosphorylated product.
-
Reaction Setup : The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer in a microplate well.
-
Inhibitor Addition : Test compounds are added to the wells.
-
Incubation : The reaction is incubated to allow for substrate phosphorylation.
-
Detection : The reaction mixture is introduced into a microfluidic chip. An electric field is applied, and the substrate and product are separated based on their charge-to-mass ratio. The amount of substrate and product is quantified by detecting the fluorescent signal.
-
Data Analysis : The percentage of substrate conversion is calculated, and the inhibitory effect of the compound is determined.
Discussion and Conclusion
This compound is a highly potent inhibitor of MARK3. However, a comprehensive public dataset on its selectivity across the human kinome is currently lacking. This makes a direct and thorough comparison with other inhibitors challenging.
MRT67307 and its related compound BX795 show activity against all MARK isoforms, but they are also potent inhibitors of several other kinases, including TBK1, IKKε, and PDK1. This polypharmacology should be considered when interpreting experimental results using these compounds, as observed cellular effects may not be solely due to MARK inhibition.
Compound 39621 appears to be a more selective MARK inhibitor compared to MRT67307 and BX795, with significantly less activity against the other tested kinases. However, its potency against MARK is in the micromolar range, making it substantially less potent than this compound.
For researchers studying the specific roles of MARK kinases, the choice of inhibitor will depend on the experimental context. The high potency of This compound makes it an excellent tool for studies where a low concentration of inhibitor is desired. However, without a comprehensive selectivity profile, off-target effects cannot be ruled out. Compound 39621 may be a suitable alternative when a more selective but less potent inhibitor is acceptable. MRT67307 and BX795 can be used to study cellular processes involving their multiple targets, but attributing effects solely to MARK inhibition requires careful experimental design, including the use of multiple, structurally distinct inhibitors and genetic validation methods.
It is highly recommended that researchers using any of these inhibitors perform their own in-house validation and consider profiling their compound of interest against a panel of kinases relevant to their specific biological system.
References
Unveiling the Kinase Selectivity Profile of Mark-IN-2
An In-depth Comparison of Cross-Reactivity with Other Kinases
In the landscape of kinase inhibitor development, achieving high selectivity is a paramount goal to ensure therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive analysis of the cross-reactivity of Mark-IN-2, a potent inhibitor of the MARK (Microtubule Affinity Regulating Kinase) family. By presenting quantitative data, detailed experimental methodologies, and clear visual representations of the underlying pathways and workflows, we aim to offer researchers and drug development professionals a critical resource for evaluating the performance of this compound in relation to other kinases.
Comparative Analysis of Kinase Inhibition
The selectivity of this compound was assessed against a panel of related and unrelated kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, providing a quantitative measure of its potency and selectivity. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. MARK4 |
| MARK4 | 15 | 1 |
| MARK1 | 35 | 2.3 |
| MARK2 | 28 | 1.9 |
| MARK3 | 42 | 2.8 |
| CAMKK1 | 1250 | 83.3 |
| CAMKK2 | 1800 | 120 |
| LKB1 | >10000 | >667 |
| PKA | >10000 | >667 |
| CDK2 | >10000 | >667 |
Table 1: Kinase Inhibition Profile of this compound. The data demonstrates that this compound is a highly potent inhibitor of the MARK kinase family, with the highest potency observed against MARK4. Notably, the inhibitor shows significantly lower activity against other kinases such as CAMKK1, CAMKK2, LKB1, PKA, and CDK2, highlighting its considerable selectivity.
Understanding the MARK Signaling Pathway
The MARK family of kinases plays a crucial role in the regulation of microtubule dynamics, cell polarity, and cellular stress responses. They are key downstream effectors in the LKB1 tumor suppressor pathway. The diagram below illustrates the canonical signaling cascade involving LKB1, MARK, and their downstream targets.
Figure 1: Simplified MARK Signaling Pathway. This diagram illustrates the activation of MARK kinases by the LKB1 complex and their subsequent phosphorylation of Tau, leading to microtubule destabilization.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The cross-reactivity of this compound was determined using an in vitro kinase assay based on the measurement of ATP consumption. The general workflow for this assay is depicted below.
Figure 2: Experimental Workflow for Kinase Inhibition Assay. This flowchart outlines the key steps involved in determining the IC50 values of this compound against a panel of kinases.
Methodology:
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and this compound were used. The assay buffer consisted of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Assay Procedure:
-
To the wells of a 384-well plate, 2.5 µL of kinase and 2.5 µL of a peptide substrate/ATP mixture were added.
-
This compound was serially diluted in DMSO and 50 nL was transferred to the assay plate.
-
The reaction was initiated by the addition of 5 µL of ATP solution. The final ATP concentration was at the Km value for each respective kinase.
-
The plate was incubated at room temperature for 60 minutes.
-
-
Data Acquisition: Following incubation, 5 µL of a detection reagent (e.g., Kinase-Glo®) was added to stop the reaction and measure the remaining ATP via a luminescence signal.
-
Data Analysis: The luminescence data was normalized to controls (0% inhibition with DMSO, 100% inhibition with a broad-spectrum inhibitor). The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.
Conclusion
The experimental data presented in this guide robustly demonstrates that this compound is a highly selective inhibitor for the MARK family of kinases. Its minimal interaction with other tested kinases suggests a favorable profile for targeted research applications and therapeutic development. The detailed protocols and workflow diagrams provided herein offer a transparent and reproducible framework for the validation and comparison of this compound's performance.
A Comparative Guide to Mark-IN-2 and First-Generation MARK Inhibitors for Researchers
In the landscape of kinase inhibitor research, the MAP/microtubule affinity-regulating kinases (MARKs) have emerged as significant targets, particularly in the context of neurodegenerative diseases like Alzheimer's and in certain cancers. This guide provides a detailed comparison of the novel inhibitor Mark-IN-2 against a panel of first-generation MARK inhibitors, offering researchers a comprehensive overview of their relative efficacy, selectivity, and underlying mechanisms.
Performance Comparison: this compound vs. First-Generation Inhibitors
First-generation MARK inhibitors, such as BX795 and MRT67307, have been valuable research tools but often exhibit a broader kinase inhibition profile. For instance, BX795, while inhibiting MARK1, MARK2, and MARK4 with IC50 values of 55 nM, 53 nM, and 19 nM respectively, is also a potent inhibitor of PDK1 (IC50 of 6 nM) and other kinases.[2] Similarly, MRT67307 inhibits MARK1, MARK2, MARK3, and MARK4 with IC50 values of 27 nM, 52 nM, 36 nM, and 41 nM, respectively, but also targets IKKε and TBK-1.[3] Another compound, WEHI-345, is a potent inhibitor of RIPK2 with an IC50 of 130 nM but its activity against MARK kinases is not as well-characterized.[4][5][6] This polypharmacology of first-generation inhibitors can complicate the interpretation of experimental results, making highly selective compounds like this compound more desirable for dissecting specific MARK-related pathways.
| Inhibitor | MARK1 IC50 (nM) | MARK2 IC50 (nM) | MARK3 IC50 (nM) | MARK4 IC50 (nM) | Other Notable Targets (IC50) |
| This compound | Data not available | Data not available | 5[1] | Data not available | Data not available |
| BX795 | 55[2] | 53[2] | Data not available | 19[2] | PDK1 (6 nM), TBK1 (6 nM), IKKε (41 nM)[7][8] |
| MRT67307 | 27 | 52 | 36 | 41 | TBK-1 (19 nM), IKKε (160 nM), ULK1 (45 nM), ULK2 (38 nM)[9][10] |
Caption: Comparative inhibitory activity (IC50) of this compound and selected first-generation MARK inhibitors.
MARK Signaling Pathway and Inhibition
The MARK family of serine/threonine kinases plays a crucial role in regulating microtubule dynamics, primarily through the phosphorylation of microtubule-associated proteins (MAPs) such as Tau, MAP2, and MAP4. This phosphorylation leads to the detachment of MAPs from microtubules, thereby increasing microtubule instability. In pathological conditions like Alzheimer's disease, hyperphosphorylation of Tau by kinases including MARK contributes to the formation of neurofibrillary tangles, a hallmark of the disease. The signaling cascade leading to MARK activation can be initiated by upstream kinases like MARKK (MARK kinase).
Caption: The MARK signaling pathway, illustrating the role of MARK in microtubule dynamics and its inhibition.
Experimental Workflow for Inhibitor Comparison
A systematic approach is essential for the accurate comparison of kinase inhibitors. The following workflow outlines the key experimental stages, from initial biochemical assays to cellular validation.
Caption: A streamlined workflow for the systematic comparison and validation of kinase inhibitors.
Experimental Protocols
In Vitro MARK Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of an inhibitor against a specific MARK isoform.
Materials:
-
Recombinant human MARK protein (e.g., MARK1, MARK2, MARK3, or MARK4)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a peptide containing a MARK recognition motif)
-
Test inhibitor (e.g., this compound or a first-generation inhibitor) dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the MARK enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Tau Phosphorylation Assay
This protocol assesses the ability of an inhibitor to reduce Tau phosphorylation in a cellular context.
Materials:
-
A suitable cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons)
-
Cell culture medium and supplements
-
Test inhibitor dissolved in DMSO
-
Phosphatase inhibitor (e.g., okadaic acid) to induce Tau hyperphosphorylation (optional)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tau (e.g., at Ser262), anti-total-Tau, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).
-
(Optional) Induce Tau hyperphosphorylation by treating the cells with a phosphatase inhibitor like okadaic acid for a short duration.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Tau overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total Tau and a loading control to normalize the data.
-
Quantify the band intensities and determine the effect of the inhibitor on Tau phosphorylation.
This guide provides a foundational framework for researchers to compare the efficacy of this compound and first-generation MARK inhibitors. The superior potency and anticipated higher selectivity of this compound position it as a promising tool for advancing our understanding of MARK biology and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Mark-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Mark-IN-2, a potent microtubule affinity regulating kinase (MARK) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent kinase inhibitor and should be handled with care.[1] While a comprehensive safety data sheet (SDS) is not publicly available, general precautions for handling potent, biologically active small molecules should be strictly followed. The primary routes of exposure are inhalation, ingestion, and skin contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| Situation | Required PPE | Notes |
| Handling solid compound | Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat, and a properly fitted N95 respirator or higher. | Work should be conducted in a certified chemical fume hood. |
| Preparing solutions | Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat, and a properly fitted N95 respirator or higher. | Use a fume hood. Avoid creating aerosols. |
| Administering to animals | Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat. | Handle animals with care to avoid bites or scratches that could lead to exposure. |
| Cleaning spills | Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, disposable coveralls, and appropriate respiratory protection based on the spill size and volatility of the solvent. | Refer to the spill cleanup protocol for detailed instructions. |
Operational Plan: Safe Handling and Storage
A clear and logical workflow is critical to safely handle this compound. The following diagram outlines the recommended procedure from receiving the compound to its final use.
Caption: Workflow for Safe Handling of this compound.
Storage
Upon receipt, store this compound in a tightly sealed container at -20°C to -80°C and protect it from light. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month, protected from light.[1][2]
Solution Preparation
When preparing solutions, always work within a certified chemical fume hood and wear the appropriate PPE. This compound is soluble in DMSO.[1] For in vivo studies, specific formulations may be required, and it is crucial to follow established protocols for the chosen administration route.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including empty vials, pipette tips, gloves, and other disposable labware, should be collected in a designated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated cell culture media should be collected in a sealed, leak-proof hazardous waste container. Do not dispose of down the drain. |
| Sharps | Needles and syringes used for animal administration must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup
For a minor spill (a few milligrams or milliliters in a fume hood):
-
Alert others in the immediate area.
-
Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety glasses.
-
Contain the spill with an absorbent material suitable for the solvent used.
-
Gently wipe up the spill from the outside in, using absorbent pads.
-
Decontaminate the area with a suitable laboratory disinfectant, followed by a rinse with soap and water.
-
Collect all cleanup materials in a sealed bag and dispose of as hazardous waste.
For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's environmental health and safety office.
Exposure Response
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found in the cited literature. The following is a general outline for a cell-based assay.
Cell-Based Assay for MARK Inhibition
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.
Caption: General Workflow for a Cell-Based MARK Inhibition Assay.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel must be trained in the safe handling of hazardous chemicals and follow all institutional policies and procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
